DSPC's high transition temperature is key to its functionality. At physiological temperatures (37°C), DSPC remains in a solid-ordered "gel" state, which dictates its role in multi-component lipid formulations.
Understanding DSPC's behavior often involves a combination of experimental and computational methods.
Liposome Preparation Protocol A standard method for preparing DSPC-containing liposomes for drug delivery involves several key steps [1]:
The following diagram illustrates the experimental workflow for liposome preparation and analysis:
Molecular Dynamics (MD) Simulation MD simulations provide atom-level insights into DSPC membrane behavior. A typical protocol involves [5] [4]:
When designing a delivery system, the choice of phospholipid is critical. The table below compares DSPC with other common phosphatidylcholines.
| Phospholipid | Abbreviation | Tail Structure | Transition Temp. (Tₘ) | Key Characteristics |
|---|---|---|---|---|
| Distearoylphosphatidylcholine | DSPC | 18:0 (Saturated) | ~58 °C [1] | High stability, low permeability, ideal for long-circulating particles [1] |
| Dipalmitoylphosphatidylcholine | DPPC | 16:0 (Saturated) | ~41 °C [1] | Good stability, lower Tₘ than DSPC [1] |
| Dioleoylphosphatidylcholine | DOPC | 18:1 (Unsaturated) | ~ -22 °C [1] | Fluid membrane at physiological temps, less stable, fuses easily [1] |
| Hydrogenated Soy PC | HSPC | Mixed Saturated | ~50-55 °C | Natural source, high stability, used in Doxil [1] |
The key thermal property for DSPC is its main phase transition temperature (Tm), which is the point at which the lipid bilayer changes from a solid-ordered "gel" phase to a liquid-disordered "fluid" phase. [1] This transition is crucial for the design of thermosensitive liposomes.
The table below summarizes the core thermal data for DSPC:
| Property | Value | Significance in Drug Delivery |
|---|---|---|
| Phase Transition Temperature (Tm) | ~55°C [1] | Determines the trigger temperature for drug release from thermosensitive liposomes. A higher Tm is often modified for clinical practicality. [1] |
| Composition Role | High-Tm lipid [1] | Provides membrane stability at body temperature (37°C). Often used in combination with lower-Tm lipids (e.g., DPPC, Tm ~41.4°C) to fine-tune the transition temperature of the final formulation. [1] |
While the search results lack a step-by-step protocol for DSPC, they mention several key methodologies used to study the thermal behavior of phospholipids.
The following diagram illustrates how the thermal properties of DSPC influence the design and mechanism of action of thermosensitive liposomes in drug delivery.
This workflow shows how DSPC's high transition temperature contributes to a stable liposome that releases its drug cargo only when activated by externally applied local hyperthermia. [1]
DSPC is rarely used alone in thermosensitive liposomes due to its high Tm. Its primary application is as a key component in lipid mixtures to adjust the formulation's overall thermal profile.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated phospholipid with an 18-carbon chain length, widely utilized in liposomal and lipid nanoparticle (LNP) formulations for its high bilayer stability and ordered membrane structure [1] [2].
Table 1: Key Physical Parameters of DSPC Bilayers
| Property | Value/Description | Measurement Conditions | Significance |
|---|---|---|---|
| Main Transition Temp. (Tm) | ~55°C [1] [2] | N/A | Determines bilayer fluidity and drug release kinetics. |
| Bilayer Structure at 22°C | Solid-ordered (crystalline) phase [2] | Molecular dynamics simulations and flicker noise spectroscopy | Provides mechanical robustness and reduced drug leakage. |
| Bending Rigidity (κ) | Higher than DMPC/DPPC in vesicle form [2] | 295 K (22°C) | Influences vesicle deformability, circulation time, and cellular interactions. |
| Stability vs. DPSM | More stable than DPSM liposomes per energy analysis [3] | Coarse-grained molecular dynamics (MARTINI 2.2) | Important for maintaining vesicle integrity in storage and biological environments. |
The general process for fabricating DSPC vesicles involves lipid dissolution, drying, hydration, and size reduction [1].
Diagram 1: Standard workflow for preparing DSPC liposomes, highlighting the critical heating step during hydration above the phase transition temperature.
Critical Step: During hydration, the lipid film must be heated above its Tm (≥55°C) to ensure proper bilayer fluidity and formation of homogenous vesicles [1].
For complex formulations like mRNA-LNPs, microfluidic mixing provides superior control:
MD simulations provide atomistic insights into DSPC vesicle behavior, using the following validated protocol [3] [2]:
Table 2: Analytical Methods for DSPC Vesicle Characterization
| Method | Key Measurable | Interpretation for DSPC |
|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, PDI | Size should be 50-200 nm for drug delivery; low PDI indicates monodisperse population [1]. |
| Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm) | Confirms DSPC's high Tm (~55°C); sharp peak indicates cooperative transition [1]. |
| Flicker Noise Spectroscopy | Bending rigidity (κ) | Quantifies membrane stiffness; DSPC has high κ in gel phase [2]. |
| Radial Distribution Function (RDF) | Molecular packing density | DSPC shows a sharp RDF peak, indicating dense, ordered structure [3]. |
| SAXS/SANS | Membrane thickness, lamellarity | Confirms bilayer structure and thickness (~4-5 nm for DSPC) [1]. |
In advanced nanoparticle formulations, particularly mRNA-LNPs, DSPC serves as a structural "helper lipid" that occupies space between ionizable cationic lipids and cholesterol, enhancing bilayer stability and integrity [4]. DSPC's cylindrical shape and high phase transition temperature provide a stable lipid matrix that improves nanoparticle stability in biological fluids and supports the encapsulation of therapeutic payloads [4].
Diagram 2: Multifunctional role of DSPC within a multicomponent Lipid Nanoparticle (LNP) system, highlighting its primary contribution to structural integrity.
DSPC's well-defined structural properties and high transition temperature make it exceptionally valuable for creating stable, robust vesicle systems suitable for demanding therapeutic applications like long-circulating drug carriers and vaccine platforms.
The table below summarizes core properties of DSPC and quantitative findings on strategies to stabilize its lamellar phases.
| Aspect | Description / Value |
|---|---|
| General Structure | Phosphatidylcholine head group with two saturated 18-carbon (stearoyl) tails [1]. |
| Native Phase Behavior | Forms tightly packed, gel-phase lipid bilayers that can become unstable under stress (e.g., high temperature, certain solvents) [2] [3]. |
| Cholesterol Stabilization | Addition of equimolar cholesterol creates stable lamellar dispersions in propylene glycol (PG) concentrations up to 60% (w/w) and prevents destabilizing interdigitation at 65°C [2]. |
| Propylene Glycol (PG) Effects | Concentrations above 60% (w/w) can induce interdigitated phases and cause lateral phase separation in DSPC/cholesterol bilayers. PG can decrease bilayer thickness by ~35%, suggesting deep interaction with lipid tails [2] [3]. |
| Bilayer Thickness (Dmax) | In pure water: ~5.5 nm. With 30% PG: reduced to ~4.1 nm (suggests interdigitation) [3]. |
| Phase Transition Temperature (Tc) | Increases with added polyols (e.g., Glycerin), but decreases with others (e.g., 1,3-Butanediol) [3]. |
Here are detailed methodologies for key experiments used to characterize DSPC lamellar phases.
This is a standard method for preparing supported lipid bilayers (SLBs) or liposomal dispersions [4].
SAXS is used to determine the periodic structure and bilayer parameters of lamellar phases [2] [3].
DSC measures the thermotropic phase behavior of lipid bilayers [6].
The following diagram illustrates the logical relationship between the key experiments and the data they produce in the study of DSPC lamellar phases.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with two identical 18-carbon stearic acid chains that serves as essential component in constructing biologically relevant membrane models. As a phosphatidylcholine lipid with fully saturated tails, DSPC exhibits a relatively high main phase transition temperature (Tm) of approximately 55°C, which places it in the gel phase at physiological and room temperatures. This fundamental property makes DSPC particularly valuable for researchers investigating membrane domain formation, lipid raft phenomena, and phase separation behavior in artificial membrane systems. The chemical structure of DSPC features a large polar phosphocholine headgroup coupled with long, straight hydrocarbon tails that facilitate tight packing in bilayers, creating regions of reduced fluidity and increased structural order compared to unsaturated lipid variants.
The significance of DSPC in membrane models extends beyond its basic biophysical properties to its role in recapitulating biological complexity. In native cell membranes, sphingomyelin and saturated phospholipids like DSPC form liquid-ordered domains in conjunction with cholesterol, creating specialized microenvironments that facilitate protein sorting, signaling complex assembly, and membrane trafficking. DSPC serves as a synthetic analog to these naturally occurring saturated lipids, providing researchers with a well-defined, chemically pure component for constructing controlled membrane environments. This reliability makes DSPC indispensable in drug delivery research, membrane protein studies, and investigations of viral entry mechanisms where membrane order and composition critically influence biological outcomes.
DSPC serves a critical role in the phase behavior of multicomponent lipid membranes, frequently forming gel-phase or liquid-ordered domains when mixed with unsaturated lipids and cholesterol. In the well-characterized ternary system DSPC/DOPC/cholesterol, DSPC-rich domains separate from the liquid-disordered background dominated by unsaturated DOPC, creating phase-separated membranes that model lipid raft microdomains in cellular membranes. This particular ternary mixture was specifically chosen for detailed phase diagram mapping because of its high immiscibility, which facilitates clearer interpretation of phase behavior across all compositions [1]. At 23°C, a substantial fraction of possible compositions for the DSPC/DOPC/cholesterol mixture gives rise to a solid phase, with researchers detecting and defining a region of three-phase coexistence (Lα + Lβ + Lo) using a combination of fluorescence microscopy of GUVs, FRET, and dilute fluorescent probes [1].
Table 1: Phase Behavior of DSPC in Binary and Ternary Mixtures
| Membrane Composition | Phase Behavior | Temperature | Domain Characteristics | Identification Methods |
|---|---|---|---|---|
| DSPC/DOPC/Chol | Three-phase coexistence (Lα + Lβ + Lo) | 23°C | Large solid phase regions | Confocal microscopy, FRET, Wide-angle X-ray diffraction [1] |
| DSPC/DLPC | Gel and liquid phase separation | Room temperature | Asymmetric and symmetric distributions | AFM, Fluorescence microscopy [2] [3] |
| DSPC alone | Gel phase | Below 55°C | Tightly packed, ordered bilayers | Molecular dynamics simulations [4] |
| DSPC/DOPC | Liquid-ordered and liquid-disordered coexistence | Room temperature | Lo domains enriched in DSPC | Differential dye partitioning [5] |
The partitioning behavior of fluorescent probes in DSPC-containing membranes provides crucial information about membrane organization but requires careful interpretation. DiI dyes with long, saturated tail groups typically partition into DSPC-rich liquid-ordered phases in ternary mixtures of DSPC, DOPC, and cholesterol, but interestingly, these same dyes may partition differently in mixtures containing sphingomyelin instead of DSPC [5]. This highlights the lipid-specific interactions that influence probe behavior and underscores the importance of validating phase assignments with multiple complementary techniques when working with DSPC-containing membranes.
DSPC incorporates into diverse membrane platforms, each offering distinct advantages for specific research applications:
Giant Unilamellar Vesicles (GUVs): DSPC-containing GUVs provide excellent models for visualizing phase separation through fluorescence microscopy. The large size of GUVs (1-10 microns) enables direct observation of domain formation and membrane dynamics. However, incorporating proteins into DSPC-containing GUVs presents challenges due to dehydration steps in standard preparation protocols. Advanced methods address this through partial dehydration of lipid-protein mixtures before electroformation or adding sucrose to stabilize proteins during the process [5].
Supported Lipid Bilayers (SLBs): DSPC forms stable supported bilayers suitable for surface-sensitive characterization techniques. These systems enable investigations of transmembrane asymmetry, where DSPC preferentially populates one leaflet. Studies of DLPC/DSPC supported bilayers reveal that when leaflets differ in gel-phase area fraction, smaller domains in one leaflet register with larger domains in the opposing leaflet in a dynamic process [2]. This system evolves through lipid flip-flop events, eventually reaching stable complete compositional asymmetry, with flip-flop occurring most frequently at interfaces between symmetric and asymmetric DSPC domains [2].
Nanodiscs: DSPC can form nanodisc structures as demonstrated by coarse-grained molecular dynamics simulations, which show DSPC adopting spherical nanodisc formations rather than classical liposome structures under simulation conditions [4]. These nanodiscs provide a controlled hydrophobic environment for studying membrane protein incorporation without the constraints of vesicular structures.
Asymmetric Bilayers: Creating asymmetric bilayers with DSPC enriched in one leaflet mimics the transmembrane asymmetry inherent to biological membranes. In DLPC/DSPC supported bilayers, researchers have observed three distinct states of transmembrane symmetry: symmetric, asymmetric, and symmetric/asymmetric coexistence [2]. The stability of these distributions and the degree of domain registry have biological significance for maintaining lipid asymmetry, interleaflet communication, and membrane adhesion processes.
Visualization of DSPC roles in membrane model systems and domain formation characteristics
The gentle hydration method represents a standard approach for creating DSPC-containing GUVs, though preparation temperatures must be adjusted upward due to DSPC's high phase transition temperature. The following protocol has been successfully employed for DSPC/DOPC/cholesterol mixtures [1]:
Lipid Stock Preparation: Prepare chloroform solutions of DSPC and DOPC at 10 mM concentration. Confirm lipid purity (≥99%) by thin-layer chromatography on activated Adsorbosil TLC plates using chloroform/methanol/water (65:25:4) as the developing solvent.
Mixture Preparation: Combine appropriate volumes of lipid stock solutions in a glass vessel to achieve desired molar ratios. For ternary mixtures, include cholesterol from analytical stocks. Add fluorescent probes (e.g., C20:0-DiI, C18:2-DiO) at trace concentrations (0.1-0.5 mol%) if required for visualization.
Solvent Evaporation: Slowly evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vessel to create a homogeneous lipid film. Further dry the sample under vacuum for at least 2 hours to remove residual solvent.
Hydration: Hydrate the lipid film with purified water or appropriate aqueous buffer (e.g., 100 mM sucrose solution) preheated to approximately 60°C (above DSPC's Tm). Maintain the suspension at this elevated temperature for 1-2 hours with occasional gentle agitation.
Electroformation (Alternative): For more uniform GUVs, particularly with high DSPC content, utilize electroformation. Deposit the lipid mixture onto platinum electrodes, hydrate with preheated sucrose solution, and apply an alternating electric field (typically 1-2 V, 10 Hz) for 1-2 hours at temperatures above DSPC's Tm.
Temperature Cycling: Slowly cool the resulting GUV suspension to room temperature over several hours to promote proper lipid packing and domain formation. Store GUVs at 4°C and use within 24 hours for optimal results.
This method produces GUVs suitable for confocal fluorescence microscopy examination of phase behavior. For DSPC-containing systems, the entire process must be conducted above the lipid's phase transition temperature until the final cooling step to ensure proper vesicle formation.
Supported lipid bilayers containing DSPC enable high-resolution imaging and mechanical characterization. The following protocol describes the formation of asymmetric DLPC/DSPC supported bilayers as implemented in multiple studies [2] [3]:
Vesicle Preparation:
Small Unilamellar Vesicle (SUV) Formation:
Bilayer Deposition:
This procedure yields supported bilayers suitable for atomic force microscopy, fluorescence recovery after photobleaching (FRAP), and mechanical characterization through force spectroscopy. The specific preparation method significantly influences the resulting transmembrane symmetry, with different protocols producing symmetric, asymmetric, or mixed symmetric/asymmetric bilayers [2].
Table 2: DSPC Characterization Techniques and Applications
| Technique | Key Measurements | DSPC-Specific Insights | Technical Considerations |
|---|---|---|---|
| Atomic Force Microscopy (AFM) | Topography, mechanical properties, domain height differences | Nanomechanical properties, phase separation, asymmetric distribution | Force spectroscopy reveals increased breakthrough force in DSPC-rich regions [3] |
| Confocal Fluorescence Microscopy | Phase separation, domain morphology, partitioning behavior | Identification of liquid-ordered/gel phases | Dye selection critical: C20:0-DiI partitions into DSPC-rich domains in ternary systems [1] [5] |
| Förster Resonance Energy Transfer (FRET) | Molecular proximity, domain size, mixing behavior | Detection of nanoscopic phase separation | Complementary to microscopy for detecting domains below optical resolution [1] |
| Wide-Angle X-Ray Diffraction | Chain packing, phase identification | Identification of tilted chain phase (Lβ') at low cholesterol | Probe-free method avoids fluorescent dye artifacts [1] |
| Coarse-Grained Molecular Dynamics | Self-assembly, molecular interactions, thermodynamic stability | Formation of nanodisc structures rather than spherical liposomes | Reveals cylindrical geometric structure promoting spherical organization [4] |
| Imaging Secondary Ion Mass Spectrometry (SIMS) | Chemical composition, phase distribution | Lipid mole fractions within co-existing phases | Requires isotopic labeling but avoids fluorescent labels [5] |
Characterizing DSPC-containing membranes requires multiple complementary approaches to fully understand phase behavior and molecular organization. Fluorescence microscopy remains the most direct method for visualizing phase separation in DSPC-containing GUVs, but interpretation requires careful consideration of probe partitioning behavior. As noted in studies of ternary DSPC/DOPC/cholesterol systems, the same DiI dye with long, saturated tails partitions into liquid-ordered phases in DSPC-containing mixtures but may show different preferences in sphingomyelin-based systems [5]. This underscores the system-specific nature of probe behavior and the importance of validating findings with multiple probes or probe-free techniques.
FRET measurements provide critical information about nanoscale organization in DSPC-containing membranes, detecting phase separations that occur below the resolution limit of optical microscopy. In FRET experiments with DSPC membranes, energy transfer from perylene to C20:0-DiI has been used to map phase boundaries in ternary systems [1]. These measurements reveal how DSPC-rich domains influence molecular proximity and can detect heterogeneous mixing that would appear uniform by standard fluorescence microscopy. Additionally, dilute dye fluorescence using environment-sensitive probes like C18:2-DiO and C20:0-DiI provides information about local lipid packing in DSPC-rich regions, with emission spectra and quantum yields reflecting the microviscosity and structural order of the DSPC environment.
The nanomechanical properties of DSPC-containing membranes represent a crucial aspect of their functionality in model systems and biological applications. Atomic force microscopy provides both topographic and mechanical information through imaging and force spectroscopy. Studies of DLPC/DSPC supported bilayers demonstrate that DSPC incorporation significantly increases the breakthrough force (Fb) - the force required to puncture the membrane with an AFM tip. Pure DLPC bilayers exhibit Fb values of approximately 2.5 nN, while DLPC/DSPC (30:70) mixtures show substantially higher Fb around 7.5 nN [3]. This nearly 3-fold increase demonstrates how DSPC enhances mechanical robustness, an important consideration for drug delivery applications where membrane stability influences circulation time and content retention.
Molecular dynamics simulations provide atomistic insights into DSPC behavior in membranes. Coarse-grained simulations reveal that DSPC lipids tend to form nanodisc structures rather than spherical liposomes under certain conditions, despite their cylindrical geometric structure that would theoretically promote spherical curvature [4]. These simulations also demonstrate that DSPC liposomes exhibit different stability parameters compared to sphingomyelin-based systems, with analyses of Van der Waals interaction energies and electrostatic interaction energies suggesting different stabilization mechanisms between these lipid types. Simulation approaches enable researchers to track lipid-lipid interactions, packing parameters, and self-assembly processes that are difficult to observe experimentally, providing mechanistic explanations for DSPC's behavior in complex membrane systems.
DSPC serves as a fundamental component in liposomal drug delivery systems due to its excellent stability and predictable phase behavior. The high phase transition temperature (≈55°C) of DSPC ensures that liposomes maintain structural integrity at physiological temperatures, providing extended circulation times and reduced premature drug release. This property is particularly valuable for chemotherapeutic agents where targeted delivery to tumor tissues enhances efficacy while minimizing systemic toxicity. Liposomes containing saturated phospholipids like DSPC demonstrate increased stability and reduced permeability compared to those composed of unsaturated lipids, though this comes with the trade-off of higher transition temperatures that may require specialized processing during manufacture [4].
The mechanical robustness imparted by DSPC directly influences drug delivery efficacy. AFM force spectroscopy measurements demonstrate that DSPC-enriched membranes exhibit significantly higher breakthrough forces compared to fluid-phase lipids, directly correlating with improved vesicle stability in circulation [3]. Additionally, DSPC's preference for forming ordered domains influences drug partitioning and release kinetics, with hydrophobic therapeutics often sequestering in DSPC-rich regions. This compartmentalization within liposomal membranes can be leveraged to control release profiles through temperature-sensitive formulations or targeted disruption strategies.
DSPC-containing membranes provide ideal platforms for investigating fundamental biophysical processes and membrane receptor function. The ability of DSPC to form liquid-ordered domains makes it particularly useful for studying lipid raft phenomena and their role in membrane receptor signaling. Research has shown that membrane lipids, including ordered domains enriched in lipids like DSPC, significantly influence receptor conformation, ligand binding affinity, and downstream signaling cascade initiation [6]. By constructing model membranes with controlled DSPC content, researchers can systematically investigate how membrane order and composition regulate receptor activity.
The asymmetric distribution of DSPC between membrane leaflets mimics biological membrane organization and influences processes like membrane budding, fusion, and protein binding. Studies of asymmetric DLPC/DSPC supported bilayers reveal that when leaflets differ in DSPC content, the system undergoes dynamic reorganization with flip-flop events occurring preferentially at domain interfaces [2]. This behavior has implications for understanding how transmembrane asymmetry is established and maintained in biological systems, and how this asymmetry influences cellular processes. The stability of asymmetric DSPC distributions in model systems provides insight into mechanisms that might operate in cellular membranes to maintain compositional differences between leaflets without requiring continuous energy expenditure.
DSPC represents a versatile and indispensable component in biological membrane models, offering researchers a well-characterized saturated phospholipid with predictable phase behavior and excellent stability. Its ability to form liquid-ordered domains in conjunction with cholesterol makes it particularly valuable for modeling lipid raft microdomains and investigating phase separation phenomena in membranes. The experimental protocols for incorporating DSPC into various membrane architectures continue to be refined, enabling more biologically relevant models with controlled composition and asymmetry.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with two 18-carbon acyl chains. Its key characteristic is a high main phase transition temperature ((T_m)) of approximately 55°C [1]. This means that at physiological or room temperature, DSPC predominantly forms a solid-ordered ((gel)) phase, which provides exceptional mechanical stability and low permeability, making it highly desirable for creating robust model membranes and lipid nanoparticles [1] [2].
In mixtures with other lipids and cholesterol, DSPC is a primary component that promotes the formation of a liquid-ordered ((L_o)) phase, a state that mimics the properties of lipid rafts in cellular membranes [1].
The following table summarizes a quaternary lipid mixture that includes DSPC and can form stable bilayers with coexisting phases, ranging from nanoscopic to macroscopic domains [1].
| Component | Role in Formulation | Molecular Characteristics | Notes on Phase Behavior |
|---|---|---|---|
| DSPC | High-melting lipid; promotes (L_o) phase | Saturated acyl chains; (T_m \approx 55^\circ C) | Forms the stable, ordered framework of the bilayer [1]. |
| DOPC | Low-melting lipid; defines (L_d) phase | Di-unsaturated acyl chains ((C18:1)); (T_m < 0^\circ C) | Creates macroscopic (L_d + L_o) domains when used as the sole low-melting lipid [1]. |
| POPC | Low-melting lipid; defines (L_d) phase | One saturated, one mono-unsaturated acyl chain; (T_m \approx -2^\circ C) | Creates nanoscopic (L_d + L_o) domains when used as the sole low-melting lipid [1]. |
| Cholesterol | Modulates membrane order and fluidity | Sterol | Crucial for (L_o) phase formation; fills spaces between phospholipid chains, increasing order without entering gel phase [1]. |
The ratio of DOPC to POPC, defined as ( \rho = [DOPC]/([DOPC] + [POPC]) ), is a critical factor. Varying ( \rho ) from 0 to 1 allows you to tune the size of the coexisting liquid domains from nanoscopic to macroscopic, providing a model system with a range of domain sizes [1].
The diagram below outlines a general workflow for preparing a stable planar lipid bilayer, integrating the use of DSPC-based lipid mixtures.
Step 1: Prepare Lipid Mixture
Step 2: Clean & Prepare Chamber
Step 3: Form Bilayer Membrane
Step 4: Validate Bilayer Quality via Capacitance Test
The table below summarizes key techniques for characterizing DSPC-containing bilayers.
| Technique | Key Measurable Parameters | Application Notes for DSPC Bilayers |
|---|---|---|
| Quantitative Differential Interference Contrast (qDIC) | Bilayer thickness with 0.1 nm precision; Label-free phase identification [3]. | Ideal for measuring thickness differences between (L_o) and (L_d) phases in DSPC-containing mixtures without fluorescent probes that can perturb packing [3]. |
| Fluorescence Microscopy | Domain morphology, size, and phase coexistence [1]. | Use environment-sensitive dyes (e.g., DiI variants). Critical: The choice of fluorophore and its concentration can alter domain thermodynamics and measured thickness [3] [1]. |
| FRET (Förster Resonance Energy Transfer) | Probe partitioning and nanoscopic phase separation [1]. | Uses dye pairs (e.g., DHE/BoDIPY-PC) that prefer different phases. A reduction in FRET efficiency signals phase coexistence, even for nanoscopic domains below the optical limit [1]. |
| Electrophysiology | Membrane integrity, capacitance, and ion channel activity [5] [4]. | The primary functional test for sealing quality and for incorporating and studying ion channels in a planar bilayer setup [5]. |
1. Key Characteristics and Rationale for Use DSPC is a synthetic, saturated phospholipid with two stearic acid chains (18:0). Its key properties make it suitable for robust drug delivery systems [1]:
Tm): Approximately 54°C, resulting in a rigid, tightly packed lipid bilayer at physiological temperatures (37°C). This rigidity enhances liposome stability in storage and in vivo, leading to lower permeability and sustained drug release profiles [1].Tm lipids like DSPC demonstrate superior stability during storage and increased resistance to stress conditions compared to lipids with lower Tm, such as DPPC (41°C) [1] [2].2. Comparative Lipid Properties The table below summarizes key physicochemical properties of DSPC compared to other common phospholipids.
| Phospholipid | Full Name | Chain Length | Phase Transition Temp. (Tm) |
Key Characteristics |
|---|---|---|---|---|
| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine | 18:0 | ~54 °C [1] | High rigidity, excellent stability, slow drug release [1]. |
| DPPC | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 | ~41 °C [1] | More fluid than DSPC at 37°C; faster drug release [1]. |
| DPPG | 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | 16:0 | ~41 °C [4] | Anionic lipid; introduces negative surface charge to improve encapsulation efficiency for certain drugs (e.g., PARP inhibitors) [4]. |
3. Characterization Data of DSPC Liposomes Post-preparation characterization is critical. The following table summarizes typical data for DSPC-based formulations.
| Parameter | Typical Value / Outcome | Method & Notes |
|---|---|---|
| Particle Size (Z-Average) | Can be optimized to ~100-130 nm [1] [2]. Size is crucial for the EPR effect in tumor targeting [5]. | Dynamic Light Scattering (DLS). Achieved via extrusion or sonication. |
| Polydispersity Index (PDI) | < 0.3 is desirable, indicating a monodisperse population [1]. | DLS. Lower PDI signifies a more homogeneous size distribution. |
| Zeta Potential | Near-neutral; can be modulated with charged additives. Anionic DPPG can achieve ~ -30 mV [4]. | Laser Doppler Velocimetry. Surface charge affects stability and biodistribution. |
| Encapsulation Efficiency (EE%) | Varies by drug. Can be >40% for PARP inhibitors in DPPG formulations [4]. | Measured by UV-Vis, HPLC, etc., after removing unencapsulated drug. |
| Sterilization Impact | More resilient to autoclaving (121°C) than DPPC liposomes, showing less change in size and phospholipid content [1]. | Filtration (0.2 µm) is less disruptive but can cause some lipid loss [1]. |
This is a standard method for preparing multilamellar vesicles (MLVs) that can be downsized to small unilamellar vesicles (SUVs) [4] [1].
Materials
Procedure
Tm), forming a thin, uniform lipid film on the flask walls [4] [1]. Place the film in a vacuum desiccator overnight to remove residual solvent.Tm) to the flask. Vigorously agitate using a rotary mixer or vortex to produce MLVs. Hydrate for 1-2 hours [4] [1].Tm to form SUVs [4].The following diagram illustrates the workflow for this preparation method.
Sterilization is a critical step for parenteral formulations. The choice of method impacts liposome integrity [1].
Methods and Considerations
Recommendation: Filtration is generally preferred for its lower impact, but the high thermal stability of DSPC also makes autoclaving a viable option. A post-sterilization assessment of critical quality attributes is mandatory [1].
The following diagram summarizes the key decision points in the development and sterilization of DSPC liposomes, highlighting their advantages.
The high Tm and chemical stability of DSPC make it an excellent foundation for liposomes requiring long shelf-life and controlled drug release in vivo. Its rigidity is key to withstanding sterilization stresses, particularly autoclaving, better than shorter-chain lipids [1]. Furthermore, DSPC's utility is expanding beyond small molecules. Its incorporation at high proportions in liposomal lipid nanoparticles (LNP) for mRNA delivery creates a protective bilayer, enhancing mRNA encapsulation stability and enabling efficient transfection of extrahepatic tissues by prolonging circulation time [2].
Pharmaceutical challenges associated with poorly soluble drugs have prompted extensive research into alternative drug delivery vehicles that can enhance bioavailability and therapeutic efficacy. Non-aqueous solvents such as propylene glycol (PG) offer significant advantages for solubilizing hydrophobic compounds, but they present unique challenges for maintaining liposomal stability and structural integrity. Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid with high transition temperature (T~m~ = 55°C) that contributes to membrane rigidity, but its lamellar phases in propylene glycol environments face instability issues including interdigitation and temperature sensitivity [1] [2].
The incorporation of cholesterol into DSPC-based formulations has been demonstrated to significantly enhance lamellar phase stabilization in propylene glycol solutions across a wide concentration range (0-100% PG) [1] [3]. This stabilization effect is particularly valuable for drug delivery systems intended for various administration routes where both enhanced solubility and structural stability are required. The molecular mechanism underlying this stabilization involves cholesterol's ability to modulate membrane fluidity, prevent phase transitions, and inhibit the formation of interdigitated phases that compromise membrane integrity at elevated temperatures [1] [2]. These Application Notes provide detailed methodologies for formulating and characterizing stable DSPC-cholesterol liposomes in propylene glycol environments suitable for pharmaceutical development.
The following protocol describes the preparation of stabilized DSPC-cholesterol liposomes in propylene glycol at 60% w/w concentration, which represents the optimal stability threshold identified in research [1]:
Step 1: Lipid matrix preparation - Weigh DSPC and cholesterol at an equimolar ratio (1:1 molar ratio). For a standard batch, combine 85.5 mg DSPC (MW = 790.1 g/mol) and 38.7 mg cholesterol (MW = 386.7 g/mol) to achieve 0.11 mmol of each component [1].
Step 2: Solvent system preparation - Prepare 60% w/w propylene glycol in purified water by combining 6 g PG with 4 g purified water. Heat the solvent system to 65±2°C to facilitate lipid hydration [1].
Step 3: Lipid dispersion - Add the pre-warmed PG-water solution to the DSPC-cholesterol mixture while maintaining temperature at 65±2°C. Stir continuously using a magnetic stirrer at 500 rpm for 30 minutes to ensure complete dispersion.
Step 4: Size reduction - Process the multilamellar vesicle dispersion through a sonication cycle (5 minutes pulse-on, 1 minute pulse-off at 100W output) while maintaining temperature above the DSPC phase transition temperature (55°C) [5]. Alternatively, extrude through polycarbonate membranes (200 nm pore size) for more uniform size distribution.
Step 5: Product storage - Store the final liposomal dispersion in sealed glass vials under nitrogen atmosphere at 4°C to prevent oxidation. The formulation maintains stability for at least 30 days under these conditions [1].
Small-angle X-ray scattering (SAXS) provides detailed information about lamellar phase structure, bilayer thickness, and phase behavior. The following protocol outlines the standard procedure for analyzing DSPC-cholesterol liposomes in propylene glycol:
Sample preparation - Load 300 μL of liposomal dispersion into a specialized capillary cell (1.5 mm diameter) with polyimide windows. Maintain temperature control throughout transfer to the instrument using a temperature-regulated sample holder [2].
Data collection parameters - Set X-ray source to Cu Kα radiation (wavelength λ = 1.54 Å), sample-to-detector distance to 1.5 m, and exposure time to 300 seconds. Collect data at multiple temperature points (25°C, 37°C, and 65°C) to assess thermostability [1].
Data analysis - Process scattering patterns using generalized indirect Fourier transformation (GIFT) method to determine bilayer thickness, membrane flexibility, and interlamellar spacing. Compare samples with and without cholesterol to quantify stabilization effects [2].
Small-angle neutron scattering (SANS) complements SAXS studies and is particularly valuable for investigating molecular interactions within the bilayer:
Sample preparation - Prepare formulations in deuterated water (D~2~O) to enhance contrast for neutron scattering. Maintain identical lipid concentrations as standard formulations [1].
Data collection - Utilize neutron source with wavelength range of 4-10 Å and detector distance of 1-10 m to cover appropriate q-range (0.005-0.5 Å^-1^). Collect data at 25°C for structural comparison with SAXS results [1].
Differential scanning calorimetry (DSC) determines phase transition temperatures and evaluates cholesterol's effect on membrane thermodynamics:
Sample loading - Pipette 15 μL of liposomal dispersion into hermetic aluminum pans and seal properly. Use equal mass of solvent system as reference [2].
Temperature program - Equilibrate at 20°C for 5 minutes, then heat from 20°C to 70°C at scanning rate of 2°C/minute. Cool back to 20°C and repeat for 3 cycles to examine reversibility [2].
Data interpretation - Analyze thermograms for phase transition temperature (T~c~), enthalpy change (ΔH), and transition cooperativity. Cholesterol-containing systems typically show broadened transitions and reduced ΔH values indicating enhanced membrane stability [2].
Freeze-fracture transmission electron microscopy (FF-TEM) visualizes lamellar structure and vesicle morphology:
Sample vitrification - Apply 3 μL sample to specialized copper holder and rapidly plunge into liquid ethane (-183°C) to achieve vitreous state without ice crystal formation [2].
Fracture and replication - Fracture samples under vacuum at -160°C, then shadow with platinum-carbon at 45° angle followed by carbon coating at 90° angle for replica formation [2].
Imaging - Examine replicas using TEM operated at 100 kV acceleration voltage. Capture images at various magnifications to assess lamellarity and structural integrity [2].
Table 1: Influence of Cholesterol on DSPC Lamellar Phase Stability in Propylene Glycol
| PG Concentration (% w/w) | Cholesterol Content | Lamellar Stability at 25°C | Thermostability at 65°C | Structural Observations |
|---|---|---|---|---|
| 0-60% | Without cholesterol | Stable | Unstable (interdigitated phase) | Interdigitation above 40°C |
| 0-60% | With cholesterol (equimolar) | Stable | Stable | Maintained lamellar structure |
| >60% | Without cholesterol | Stable | Unstable | Lateral phase separation |
| >60% | With cholesterol (equimolar) | Stable | Partially stable | Limited lateral phase separation |
Research findings demonstrate that cholesterol provides significant stabilization of DSPC lamellar phases in propylene glycol concentrations up to 60% w/w. The most notable effect was observed at elevated temperatures (65°C), where cholesterol-containing systems maintained lamellar integrity while cholesterol-free systems transitioned to interdigitated phases [1]. This stabilization is attributed to cholesterol's molecular interactions with DSPC acyl chains, which modulates membrane fluidity and prevents hydrocarbon chain interdigitation [1] [2].
Table 2: Structural Parameters of DSPC Liposomes in Polyol-Water Systems
| Polyol Additive | Bilayer Thickness (D~max~, nm) | Transition Temperature (T~c~, °C) | Membrane Flexibility | Structural Notes |
|---|---|---|---|---|
| Water only | 5.5 | 55.0 | Standard | Multilamellar vesicles |
| Glycerin | 5.2 | 56.5 | Reduced | Minimal interdigitation |
| 1,3-Butanediol | 4.1 | 57.8 | Significantly reduced | Partial interdigitation |
| Propylene Glycol | 3.6 | 58.3 | Substantially reduced | Significant interdigitation |
| Propylene Glycol + Cholesterol | 4.9 | N/A | Moderately reduced | Inhibition of interdigitation |
The addition of polyols to DSPC liposomes systematically reduces bilayer thickness and increases transition temperature, with propylene glycol exhibiting the most pronounced effects. Cholesterol incorporation in propylene glycol systems partially restores bilayer thickness by inhibiting interdigitation, demonstrating its membrane-stabilizing function [2]. These structural modifications directly impact drug loading capacity and release kinetics, making characterization of these parameters essential for formulation optimization.
Stabilized DSPC-cholesterol liposomes in propylene glycol systems represent versatile platforms for enhancing drug delivery:
Poorly soluble drugs: The combination of PG solubilization and liposomal encapsulation significantly improves bioavailability of hydrophobic active pharmaceutical ingredients [1] [3]
Diverse administration routes: These systems show promise for topical, oral, and parenteral delivery where both drug solubilization and controlled release are required [1]
Temperature-stable formulations: The enhanced thermostability provided by cholesterol enables wider processing and storage conditions without compromising structural integrity [1] [2]
The protocols outlined in these Application Notes provide comprehensive methodologies for formulating, preparing, and characterizing stabilized DSPC-cholesterol liposomes in propylene glycol systems. The key success factor is the equimolar incorporation of cholesterol, which effectively prevents interdigitation and maintains lamellar structure across temperature ranges and PG concentrations up to 60% w/w. These systems offer significant advantages for drug delivery applications where conventional aqueous liposomal systems face limitations due to poor drug solubility or instability issues.
This compound (also known as distearoylphosphatidylcholine or DSPC) is a synthetic, saturated phospholipid that has gained significant importance in pharmaceutical formulations, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs. As a critical component of lipid-based drug delivery systems, DSPC addresses one of the most persistent challenges in pharmaceutical development – the poor aqueous solubility of modern drug candidates. Approximately 40-45% of new chemical entities face market entry challenges due to low water solubility, which significantly compromises their bioavailability and therapeutic efficacy. [1] The strategic incorporation of DSPC into drug formulations enables researchers to overcome these limitations through the creation of advanced delivery systems such as liposomes, micelles, and other phospholipid-based nanostructures.
The fundamental value of this compound stems from its unique amphiphilic structure, which consists of hydrophobic stearoyl chains (18-carbon fully saturated fatty acids) and a hydrophilic phosphocholine head group. This molecular architecture allows DSPC to spontaneously organize into bilayer membranes in aqueous environments, forming versatile drug carrier systems with substantial loading capacity for both hydrophilic and hydrophobic compounds. [2] Unlike natural phospholipids with mixed fatty acid chains, DSPC's symmetric saturated structure provides enhanced stability and predictable phase transition behavior, making it particularly valuable for formulating pharmaceuticals requiring precise control over drug release profiles and storage stability. These characteristics have established DSPC as an essential excipient in the development of next-generation formulations for poorly soluble drugs across therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.
This compound (DSPC) is a synthetic phospholipid with well-defined chemical and physical properties that make it particularly valuable for pharmaceutical applications. Its systematic IUPAC name is [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, and it has a molecular formula of C₄₄H₈₈NO₈P and a molecular weight of 790.16 g/mol. [3] The compound features two identical stearic acid chains (18:0 fatty acids) esterified to the sn-1 and sn-2 positions of the glycerol backbone, creating a symmetric structure that confers highly predictable behavior in formulation systems. The phosphocholine head group provides hydrophilic character, while the long hydrocarbon chains deliver strong hydrophobic properties, creating the amphiphilic nature essential for its function in drug delivery systems.
The physical properties of DSPC significantly influence its performance in pharmaceutical formulations. DSPC has a relatively high melting point of 236°C, reflecting the stability of its crystalline structure resulting from the saturated nature of its stearoyl chains. [4] The compound is sparingly soluble in aqueous media but shows good solubility in organic solvents such as chloroform, methanol, and ethanol, which facilitates its processing during liposome and nanoparticle preparation. DSPC exhibits a characteristic phase transition temperature (Tm) at approximately 55°C, where it transitions from a tightly packed gel phase to a more fluid liquid crystalline phase. This property is crucial in liposome preparation using methods like extrusion, where processing above the Tm ensures proper formation of uniform bilayers. The following table summarizes the key chemical and physical properties of DSPC:
Table 1: Fundamental Properties of this compound (DSPC)
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 816-94-4 | [3] [4] |
| Molecular Formula | C₄₄H₈₈NO₈P | [3] [4] |
| Molecular Weight | 790.16 g/mol | [3] [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 236°C | [4] |
| Phase Transition Temperature (Tm) | ~55°C | - |
| Solubility | Slightly soluble in chloroform; insoluble in water | [4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Lipid Number | PC(18:0/18:0) | [3] |
The highly saturated nature of DSPC's fatty acid chains contributes to its structural stability in lipid bilayers but also reduces its fluidity at physiological temperatures. This characteristic makes DSPC particularly valuable for creating stable, controlled-release formulations with lower membrane permeability compared to phospholipids with unsaturated chains. Additionally, the synthetic origin of DSPC ensures batch-to-batch consistency, eliminating the variability often associated with natural phospholipid extracts, which typically contain mixtures of phospholipids with different fatty acid chain lengths and saturation levels. This reproducibility is essential for regulatory approval and consistent pharmaceutical performance.
Liposomal formulations utilizing this compound represent one of the most well-established applications of this phospholipid in pharmaceutical development. DSPC serves as a primary bilayer-forming component in liposomes, providing structural integrity and controlling drug release kinetics. The saturated stearoyl chains in DSPC create highly ordered membrane structures with low permeability at physiological temperatures, making it particularly valuable for sustained-release formulations. Liposomes containing DSPC have been successfully employed for delivering a wide range of therapeutic agents, including chemotherapeutic drugs like doxorubicin and irinotecan, anti-fungal agents, and anti-inflammatory compounds. [5] [4] The incorporation of DSPC in liposomal membranes significantly affects their thermotropic behavior, phase transition characteristics, and interaction with biological membranes, all of which influence drug release profiles and biodistribution.
The rigid bilayer structure provided by DSPC contributes to enhanced circulation half-life of liposomal formulations by reducing premature drug leakage and providing resistance against serum protein binding. When used in combination with cholesterol, DSPC forms highly stable membranes that can withstand the challenging physiological environment following administration. Additionally, DSPC-based liposomes can be surface-functionalized with targeting ligands, polymers (such as PEG), or stimuli-responsive elements to create specialized drug delivery systems with enhanced targeting capabilities or environmental responsiveness. These advanced systems are particularly valuable in oncology applications, where controlled drug release at the tumor site can significantly improve therapeutic outcomes while minimizing systemic toxicity.
This compound enhances drug solubility through multiple physicochemical mechanisms that address the limitations of poorly water-soluble compounds. The primary mechanism involves molecular encapsulation of hydrophobic drugs within the lipid bilayers of liposomes or micelles, effectively creating a compatible microenvironment for compounds that would otherwise precipitate in aqueous media. The phospholipid-based nanostructures act as molecular reservoirs, maintaining drugs in a solubilized state through non-covalent interactions with the lipid chains while presenting a water-compatible exterior through the phosphocholine head groups. This mechanism is particularly effective for Biopharmaceutical Classification System (BCS) Class II and IV drugs, which exhibit poor water solubility but adequate membrane permeability. [1]
Additional solubility enhancement mechanisms include:
These mechanisms collectively address the multifactorial challenge of drug solubility, making DSPC a versatile excipient for formulating problematic compounds with limited aqueous compatibility.
The effective use of this compound in solubility enhancement requires careful formulation design based on the specific properties of the drug compound and the desired delivery characteristics. DSPC is typically employed in combination with other lipid components and stabilizing agents to create optimized drug delivery systems with appropriate stability, loading capacity, and release properties. Common formulation approaches include binary lipid mixtures with cholesterol, phospholipid blends with unsaturated PCs, and complex lipid-based systems incorporating additional surfactants or co-solvents. The selection of specific composition depends on the physicochemical properties of the drug, the intended route of administration, and the target product profile.
Table 2: Formulation Strategies Using this compound for Drug Solubility Enhancement
| Formulation Type | Key Components | Drug Applications | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Liposomes | DSPC, Cholesterol | Doxorubicin, Irinotecan [4] | Controlled release, Reduced toxicity | Limited loading capacity for highly hydrophobic drugs |
| Self-Emulsifying Systems | DSPC, Medium-chain triglycerides, Ethanol [6] | Clofazimine, Fenofibrate, Artemether, Cannabidiol [6] | High loading capacity, Gastrointestinal compatibility | Requires digestion for drug release |
| Nanostructured Lipid Carriers | DSPC, Solid lipids, Surfactants | Poorly soluble drugs with low melting points | Improved physical stability, Modulation of drug release | Potential for drug expulsion during storage |
| Micellar Systems | DSPC, PEG-lipids, Bile salts | Highly hydrophobic drugs | Small particle size, Rapid dissolution | Low capacity for high-dose drugs |
| Lipid Nanoparticles | DSPC, Cationic lipids, Stabilizers | Nucleic acids, Protein therapeutics | Enhanced stability, Surface functionalization capability | Complex manufacturing process |
The ratio of DSPC to other lipid components significantly influences critical quality attributes of the final formulation. For example, in self-dispersing lipid formulations, the phospholipid-oil ratio directly impacts drug loading capacity. Research has demonstrated that formulations with higher oil content relative to phospholipids generally exhibit greater loading capacity for poorly water-soluble drugs. Specifically, a formulation with medium-chain triglycerides and phosphatidylcholine in a 50:50 ratio (Mi50P50) showed superior loading capacity for clofazimine, fenofibrate, and artemether compared to a formulation with a 30:70 oil-to-phospholipid ratio (Mi30P70). [6] This highlights the importance of balanced formulation design that leverages the membrane-forming properties of DSPC while providing sufficient hydrophobic domain volume for drug accommodation.
Recent advances in DSPC-based formulations include the development of thermosensitive systems that exploit the phase transition behavior of DSPC, stimuli-responsive liposomes that release their payload in response to specific environmental triggers, and targeted delivery systems that incorporate ligands for specific tissue or cell recognition. Additionally, the combination of DSPC with polymeric stabilizers such as Pluronics or Soluplus has shown promise in creating physically stable nanodispersions with enhanced solubility characteristics for challenging drug molecules. [1] These sophisticated approaches represent the cutting edge of lipid-based formulation science and offer new opportunities for addressing complex drug delivery challenges.
The thin-film hydration method followed by extrusion is a well-established technique for preparing DSPC-based liposomes with uniform size distribution and high encapsulation efficiency. This protocol describes the preparation of drug-loaded DSPC liposomes for solubility enhancement of poorly water-soluble compounds.
Materials:
Procedure:
Lipid Film Formation:
Film Hydration:
Size Reduction by Extrusion:
Purification and Analysis:
Critical Parameters:
Figure 1: Liposome Preparation by Thin-Film Hydration and Extrusion
Passive loading represents an alternative approach for drug incorporation into DSPC-based nanodispersions, particularly suitable for temperature-sensitive compounds or when working with pre-formed lipid nanoparticles. This method involves incubating the drug substance with pre-formed empty liposomes or nanodispersions, allowing drug partitioning into the lipid bilayers through diffusion and equilibrium processes.
Materials:
Procedure:
Nanodispersion Preparation:
Drug Incubation:
Separation of Unloaded Drug:
Washing and Characterization:
Critical Parameters:
This passive loading approach has demonstrated success with various poorly water-soluble drugs, with studies showing that some compounds (e.g., clofazimine) exhibit higher loading in nanodispersions compared to bulk formulations. [6] The method is particularly valuable for drugs that might degrade under the processing conditions required for active loading or conventional liposome preparation.
Comprehensive characterization of DSPC-based formulations is essential for quality control and performance assessment. The following analytical techniques provide critical information about the physical, chemical, and performance attributes of this compound formulations.
Table 3: Analytical Methods for Characterization of DSPC-Based Formulations
| Analytical Method | Parameters Measured | Application Notes | Reference | |----------------------|-------------------------|------------------------|---------------| | Dynamic Light Scattering (DLS) | Particle size, Polydispersity index (PDI) | Measures hydrodynamic diameter and size distribution; PDI <0.3 indicates monodisperse system | - | | Zeta Potential Measurement | Surface charge, Colloidal stability | Values >|30 mV| indicate good physical stability | - | | HPLC with Charged Aerosol Detection | Phospholipid and oil content quantification | Simultaneous evaluation of soybean lecithin and medium-chain triglycerides in nanodispersions | [6] | | Differential Scanning Calorimetry (DSC) | Phase transition temperature (Tm), Crystallinity | Confirms DSPC phase behavior and drug-excipient interactions | - | | UV-Vis Spectroscopy | Drug encapsulation efficiency, Concentration | Measures drug content after separation from unencapsulated drug | - | | Transmission Electron Microscopy | Morphology, Lamellarity, Structural integrity | Visual confirmation of liposome formation and structure | [5] |
The drug loading capacity of DSPC-based formulations varies significantly depending on the specific drug properties and formulation approach. Research has demonstrated that drugs with melting points below 150°C generally exhibit higher solubility in phospholipid-based formulations. [6] For instance, in phosphatidylcholine-based formulations, artemether and cannabidiol showed surprisingly high solubility with up to 13.0% and 33.3% drug loading, respectively. [6] These values represent the practical maximum loading capacity before crystallization occurs, which is a critical consideration for formulation design.
Stability testing of DSPC-based formulations should include assessments of physical stability (particle size distribution, zeta potential, appearance), chemical stability (phospholipid hydrolysis, drug degradation), and performance stability (drug release profile, encapsulation efficiency) under recommended storage conditions. Accelerated stability studies at elevated temperatures can provide insights into long-term storage behavior, while freeze-thaw cycling evaluates formulation robustness. Additionally, in vitro drug release studies using dialysis methods or continuous flow apparatus help establish product performance characteristics and predict in vivo behavior. These comprehensive analytical approaches ensure consistent quality and performance of DSPC-based drug formulations throughout their shelf life.
This compound represents a versatile and effective phospholipid excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs. Through various formulation strategies including liposomes, self-emulsifying systems, and nanodispersions, DSPC addresses the fundamental challenges associated with BCS Class II and IV drug compounds. The saturated symmetric structure of DSPC provides advantageous physical properties, including high phase transition temperature and membrane stability, which contribute to controlled drug release profiles and improved formulation shelf-life.
Future developments in DSPC-based drug delivery are likely to focus on advanced targeting strategies, stimuli-responsive systems, and combination approaches with other solubility enhancement technologies. The growing application of machine learning models for predicting drug solubility in complex systems may further optimize formulation development processes involving DSPC and other phospholipids. [7] Additionally, the continued exploration of hybrid systems combining DSPC with polymers, surfactants, and other functional excipients will expand the applications of this valuable phospholipid in addressing increasingly challenging drug delivery problems. As pharmaceutical research continues to confront compounds with more complex solubility limitations, this compound will remain a fundamental tool in the formulator's arsenal for creating effective medicines from poorly soluble drug candidates.
Liposomes are bilayer phospholipid vesicles that serve as advanced nanocarriers in pharmaceutical applications, particularly for enhancing drug delivery systems. The size distribution of liposomes directly influences critical performance parameters including cellular uptake efficiency, biodistribution behavior, and clearance rates from the bloodstream. Among various phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is widely utilized due to its high phase transition temperature (≈55°C) and enhanced membrane stability, which contributes to prolonged circulation half-life of liposomal formulations. Sonication methods represent one of the most established techniques for preparing small unilamellar vesicles (SUVs) with controlled size distributions, leveraging acoustic energy to fragment larger multilamellar vesicles into nano-sized particles.
The fundamental principle of sonication-mediated liposome size control involves the application of high-frequency sound waves (typically >20 kHz) to lipid dispersions, generating cavitation forces that disrupt bilayer structures and promote vesicle size reduction. This process effectively eliminates larger particles from the initial size distribution, progressively narrowing the polydispersity of the preparation. As noted in seminal research, "the rapid elimination of a large diameter tail to the distribution constitutes a major mechanism for distribution narrowing" during sonication [1]. The kinetic aspects of this process are crucial, with sonication duration and intensity directly determining the final size profile of DSPC liposomes, making optimization of these parameters essential for reproducible formulation outcomes.
The efficiency of sonication in controlling DSPC liposome size distribution depends on several critical parameters that require systematic optimization. Sonication time represents the most significant factor, with prolonged exposure to acoustic energy progressively reducing vesicle size up to a threshold beyond which further size reduction becomes minimal. Studies specifically investigating DSPC-DSPA liposomes have demonstrated that sonication time directly correlates with distribution narrowing, primarily through the elimination of larger vesicles from the population [1]. The temperature during sonication must be carefully controlled, particularly for high-transition-temperature lipids like DSPC, requiring maintenance above the phase transition temperature (≥55°C) to ensure proper lipid mobility and reorganization during vesicle size reduction.
Equipment configuration represents another crucial consideration, with both bath and probe sonication systems offering distinct advantages and limitations. Probe sonication typically delivers more intense, localized energy input, resulting in more efficient size reduction but potentially generating excessive heat that can degrade thermolabile compounds. Bath sonication provides gentler, more homogeneous energy distribution but may require longer processing times to achieve equivalent size reduction. The energy intensity setting must be optimized to balance efficient size reduction against potential lipid degradation from excessive shear forces or localized heating effects. Additionally, the lipid concentration in the dispersion influences the efficiency of size reduction, with moderate concentrations (10-20 mg/mL) typically providing optimal results for DSPC formulations.
Table 1: Optimization Parameters for DSPC Liposome Sonication
| Parameter | Optimal Range | Effect on Size Distribution | Impact on Polydispersity |
|---|---|---|---|
| Sonication Time | 15-60 minutes | Progressive decrease to ~50-100 nm plateau | Significant narrowing after initial period |
| Temperature | 55-65°C (above Tc) | Enhanced size reduction efficiency | Improved uniformity |
| Lipid Concentration | 10-20 mg/mL | Moderate inverse correlation | Increased concentration elevates PDI |
| Power Intensity | 40-70% of maximum | Direct correlation with reduction rate | Excessive power may increase PDI |
| Duty Cycle | 50-80% (pulsed) | Prevents overheating | Minimal direct effect |
The interrelationship between sonication parameters follows predictable patterns that can be leveraged for systematic optimization. As demonstrated in niosome studies (structurally similar to liposomes), extending sonication duration from 30 to 60 minutes can enhance entrapment efficiency from 24.5% to 42% while modifying zeta potential from -14.39 ± 8.55 mV to -18.92 ± 7.53 mV, indicating improved surface charge characteristics [2]. The kinetic profile of size reduction typically shows rapid initial decreases in mean diameter followed by a plateau region where additional sonication provides diminishing returns. This trajectory reflects the underlying mechanism whereby "the rapid elimination of a large diameter tail to the distribution is shown to constitute a major mechanism for distribution narrowing" [1]. For DSPC specifically, the rigid membrane structure at room temperature necessitates maintained elevation above phase transition temperature throughout processing to achieve homogeneous size distributions.
Accurate size characterization represents an essential component of liposome development and quality control, with multiple analytical techniques available, each offering distinct advantages and limitations. Dynamic light scattering (DLS), also known as quasi-elastic light scattering, provides rapid measurement of mean hydrodynamic diameter and size distribution through analysis of Brownian motion properties. This technique offers the significant advantages of minimal sample preparation, rapid analysis time, and the ability to distinguish between unimodal and bimodal particle size distributions [3]. However, DLS has limited resolution for heterodisperse samples and may be influenced by dust or aggregate particles within the dispersion.
Field-flow fractionation (FFF) techniques, particularly flow FFF, provide high-resolution size distribution measurements based on hydrodynamic volume without stationary phase interactions that could potentially disrupt vesicle structure. As specifically demonstrated with DSPC-DSPA liposomes, flow FFF "provides a direct measurement of vesicle size and size distribution" with superior resolution compared to other techniques [1] [4]. In contrast, sedimentation FFF fundamentally measures effective mass and mass distribution rather than direct size, requiring deduction of size from mass measurements, which introduces assumptions regarding membrane density and encapsulated volume [1]. Electron microscopy techniques (including transmission and cryo methods) offer direct visualization of liposome morphology and size, but suffer from potential artifacts introduced by sample fixation, staining, and the high-vacuum environment, and do not readily provide quantitative size distribution data for heterogeneous populations [3].
Table 2: Liposome Size Characterization Techniques
| Technique | Size Range | Measured Parameter | Sample Requirements | Key Advantages |
|---|---|---|---|---|
| Dynamic Light Scattering | 1 nm - 6 μm | Hydrodynamic diameter | Minimal volume (50 μL) | Rapid analysis, mean size & PDI |
| Flow FFF | 1 nm - 50 μm | Hydrodynamic diameter | Various volumes | High resolution, direct size measurement |
| Sedimentation FFF | 50 nm - 50 μm | Effective mass | Moderate concentration | Mass distribution sensitivity |
| Electron Microscopy | 10 nm - 10 μm | Visual morphology | Extensive preparation | Direct visualization, structure |
| Fluorescence Trapping | 50-400 nm | Internal volume | Unilamellar only | Volume measurement |
The interpretation of size data requires understanding of the specific parameters measured by each technique. For DLS, the zeta-average diameter (also called cumulants mean) provides an intensity-weighted mean hydrodynamic size, while the polydispersity index (PDI) offers a dimensionless measure of distribution breadth, with values <0.1 indicating highly monodisperse populations and values >0.3 reflecting broad heterogeneity. In flow FFF analysis, the resulting fractograms directly correlate retention time with hydrodynamic size, enabling calculation of population statistics with high resolution [1]. When applying the fluorescence trapping method, which measures the volume of trapped internal contents using encapsulated fluorophores, critical assumptions must be recognized—particularly that the technique "assumes the liposome is unilamellar and therefore is not suitable for multilamellar liposomes" [3].
Required lipids and reagents include DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol (for membrane stabilization, if desired), and appropriate buffers (typically phosphate-buffered saline, pH 7.4, or similar physiological buffer). Essential equipment comprises a probe sonicator (with adjustable power output and timer function), temperature-controlled water bath or heating block capable of maintaining temperatures ≥65°C, nitrogen or argon gas source for blanketing, and appropriate vial containers with sealing caps. Size characterization instruments such as dynamic light scattering equipment should be calibrated according to manufacturer specifications using latex size standards prior to liposome analysis.
Safety considerations must be addressed, particularly hearing protection during probe sonication operation, thermal protection when handling heated lipid dispersions, and proper ventilation when working with organic solvents if used during lipid film preparation. For DSPC specifically, all processing steps following initial hydration must be performed above the phase transition temperature (55°C) to ensure proper lipid packing and vesicle formation. Additionally, samples should be protected from oxidative degradation through inert gas blanketing during preparation and storage.
Lipid Film Preparation: Accurately weigh DSPC (and cholesterol if desired, typically at 0-50 mol% relative to DSPC) into a clean glass vial. Dissolve lipids in organic solvent (chloroform:methanol 2:1 v/v) to achieve 10-20 mg/mL total lipid concentration. Evaporate solvent under nitrogen or argon stream while rotating vial to form thin, uniform lipid film. Further dry under vacuum for ≥2 hours to remove residual solvent.
Hydration and Preliminary Dispersion: Hydrate lipid film with pre-warmed buffer (60-65°C) to achieve final lipid concentration of 5-20 mg/mL. Gently agitate by hand swirling or vortex mixing above phase transition temperature (55°C) for 15-30 minutes until all lipid material is suspended, forming multilamellar vesicles (MLVs). Maintain temperature throughout subsequent steps.
Sonication Procedure: Transfer hydrated MLV dispersion to appropriate sonication vessel pre-warmed to 60-65°C. Immerse probe sonicator tip approximately 1 cm below liquid surface. Apply sonication using pulsed mode (e.g., 50-80% duty cycle) at 40-70% maximum power output for 15-60 minutes total processing time, maintaining temperature at 60-65°C using external cooling if necessary. Flute the vessel with nitrogen or argon throughout process to prevent oxidation.
Post-Sonication Processing: Allow resultant suspension to equilibrate at 60°C for 5-10 minutes to ensure complete annealing. Remove any titanium particles from probe erosion by centrifugation at low speed (1000-2000 × g for 5 minutes) or filtration through 0.45 μm filter. Store final liposome preparation under inert atmosphere at 4°C (above DSPC phase transition temperature for short-term analysis).
Typical size distributions for DSPC liposomes following sonication range from approximately 50-100 nm for small unilamellar vesicles prepared under optimal conditions, with polydispersity indices below 0.2 indicating acceptably monodisperse populations. The characteristic progression during sonication involves rapid initial reduction in mean diameter followed by progressive narrowing of the distribution breadth as the large-diameter "tail" of the population is eliminated [1]. Analysis of size distribution data should include both mean diameter and distribution breadth (polydispersity index), with tracking of these parameters over sonication time providing insight into process efficiency.
Membrane composition effects significantly influence the achievable size parameters, as demonstrated by research showing that "the membrane rigidity also has a critical role in determining their size" [5]. Specifically, the addition of cholesterol to DSPC membranes increases bilayer viscosity and packing density, resulting in larger vesicle sizes (40-530 nm reported in systematic studies) [5]. Conversely, incorporation of short-chain lipids disrupts membrane alignment and decreases liposome size (130-230 nm range observed) [5]. These compositional effects should be considered when interpreting size data from formulated DSPC liposomes.
Table 3: Troubleshooting Guide for DSPC Liposome Sonication
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Large Size & High PDI | Insufficient sonication time, low temperature, inadequate power | Extend sonication, ensure T >55°C, increase power | Pre-heat all components, calibrate sonicator |
| Lipid Degradation | Excessive sonication, overheating, oxidation | Optimize time/power, cooling, nitrogen blanket | Use pulsed mode, monitor temperature |
| Low Encapsulation | Vesicle size too small, membrane leakage | Modify sonication parameters, add cholesterol | Optimize for specific cargo |
| Aggregation | High concentration, insufficient surface charge | Dilute sample, incorporate charged lipids | Include 5-10% charged lipid |
| Irreproducible Results | Variable temperature, probe positioning | Standardize geometry, control temperature | Fixed apparatus, protocol strictness |
The complete methodology for DSPC liposome preparation and characterization can be visualized through the following workflow, which illustrates the sequential stages from lipid film preparation to final analysis:
The mechanism by which sonication transforms large multilamellar vesicles into small unilamellar vesicles with narrow size distribution involves specific structural transitions:
The controlled preparation of DSPC liposomes with defined size distributions through optimized sonication protocols represents a critical capability in advanced drug delivery system development. The method outlined in these application notes provides researchers with a systematic framework for achieving reproducible, monodisperse liposome populations tailored to specific therapeutic applications. The fundamental understanding of how sonication parameters influence both size reduction and distribution narrowing enables rational design of nanocarriers with optimized biological performance. As demonstrated in the referenced studies, the "rapid elimination of a large diameter tail to the distribution constitutes a major mechanism for distribution narrowing" [1], providing a conceptual basis for process optimization.
The pharmaceutical relevance of size-controlled DSPC liposomes extends to numerous therapeutic applications, particularly where prolonged circulation lifetime and enhanced accumulation at target sites are desired. The high transition temperature of DSPC confers membrane rigidity at physiological temperatures, reducing premature drug leakage while enhancing stability during storage and administration. When integrated with appropriate characterization methodologies—particularly dynamic light scattering for rapid assessment and flow field-flow fractionation for high-resolution distribution analysis—the sonication method provides a versatile platform for liposome development. Further refinement through membrane composition adjustments, including cholesterol incorporation for modified fluidity or surface charge modifiers for enhanced stability, enables precise tuning of liposome characteristics to meet specific therapeutic requirements.
| Ligation Method | Reactive Precursors | Key Reaction Conditions | Formed Phospholipid | Time to Vesicle Formation | Key Advantages |
|---|---|---|---|---|---|
| KAT Ligation [1] | Lysolipid with O-carbamoylhydroxylamine (1) + Potassium Acyltrifluoroborate (4) | 1 mM each in HEPES buffer, pH 7.3, Room Temperature | Amide-linked phospholipid (3) | ~2 minutes (at 1 mM); minutes (at 25 µM) [1] | Extremely rapid, high yield (>97%), works at low micromolar concentrations, biocompatible [1] |
| KAHA Ligation [1] | Lysolipid with O-carbamoylhydroxylamine (1) + α-Ketoacid (2) | 1 mM each in HEPES buffer, pH 7.3, 37°C | Amide-linked phospholipid (3) | ~6.5 hours [1] | High yield (80%), forms CO₂ and H₂O as only byproducts [1] |
This protocol describes the formation of phospholipid vesicles through the rapid KAT ligation between a hydroxylamine-functionalized lysolipid and a potassium acyltrifluoroborate in aqueous buffer [1].
The diagram below illustrates the key steps of the vesicle formation process.
The field of de novo vesicle formation utilizes several other bioorthogonal chemistries that you can explore [2]:
After formation, vesicles should be characterized to confirm their properties [1] [3] [4]:
Please be aware that the established and published protocols for the de novo chemoselective formation of phospholipid vesicles are designed for and conducted in aqueous solutions at physiological pH [1] [2]. The current scientific literature accessed for this report does not contain specific methods for phospholipid vesicle formation in nonaqueous solvents.
While methods for nonaqueous solvents are not available in current literature, the described aqueous-phase chemoselective ligations are highly efficient and biocompatible tools. The provided protocol for KAT ligation offers a rapid, high-yielding path to form vesicles under mild physiological conditions, which may be adaptable for various drug delivery and synthetic biology applications.
Supported lipid bilayers (SLBs) are biomimetic membranes that self-assemble on solid substrates, providing a versatile model to study cell membrane processes like signaling and adhesion [1]. The DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) cellulose-supported bilayer is a stable planar membrane platform. Unlike standard SLBs formed on glass, this method uses cellulose sheets as a supporting scaffold, offering enhanced stability and enabling the creation of larger membrane areas than those typically possible with traditional planar bilayers formed in Teflon sheets [2].
This platform is particularly valuable for drug development as it allows for a controlled environment to study the interactions between membrane-based nanocarriers (like liposomes) and their biological targets, which is critical for optimizing therapeutic performance [3].
DSPC is a saturated phospholipid chosen for its high phase transition temperature (Tm ~55°C) and its ability to form well-ordered, gel-phase domains at physiological temperatures [4] [5]. Its main properties are summarized in the table below.
Table 1: Key Properties of DSPC Lipid
| Property | Description | Implication for Supported Bilayers |
|---|---|---|
| Acyl Chains | Two saturated stearic acid chains (18:0) | Promotes tight packing and high bilayer rigidity [6] |
| Phase Transition | High Tm (~55°C) | Forms stable, gel-phase bilayers at 37°C [5] |
| Bilayer Width | Forms thick bilayers | Contributes to membrane thickness and may influence embedded protein activity [6] |
| Domain Formation | Can form gel-phase domains in mixed lipid systems | Useful for creating model lipid rafts and studying transmembrane asymmetry [4] |
This protocol outlines the procedure for forming a stable planar DSPC bilayer supported by cellulose sheets, adapted from the foundational method [2].
Step 1: Preparation of a DSPC Monolayer
Step 2: Transfer of Monolayer to Cellulose Sheet
Step 3: Construction of the Supported Bilayer
Step 4: Hydration and Storage
The experimental workflow is as follows:
Diagram 1: Workflow for fabricating a cellulose-supported DSPC bilayer membrane.
Permeability Assay:
Isothermal Titration Calorimetry (ITC):
Table 2: Key Parameters from ITC Experiments
| Parameter | Symbol | Unit | What It Reveals |
|---|---|---|---|
| Binding Affinity | Kd | M | Strength of the interaction between titrant and bilayer. |
| Enthalpy Change | ΔH | kcal/mol | Heat change, indicating nature of molecular bonds. |
| Entropy Change | ΔS | cal/(mol·K) | Change in system disorder. |
| Stoichiometry | n | - | Binding sites per lipid molecule or vesicle. |
| Binding Constant | c | - | Unitless constant critical for fitting the binding isotherm. |
The relationship between the experimental data and the derived thermodynamic parameters is illustrated below:
Diagram 2: Pathway from ITC raw data to thermodynamic parameters.
The cellulose-supported DSPC bilayer is a robust platform, but careful experimental design is essential. The high transition temperature of DSPC means that experiments must be conducted at temperatures that maintain the desired gel phase. Furthermore, while highly stable, the presence of the cellulose support may influence the behavior of incorporated transmembrane proteins compared to more free-standing systems.
The primary strength of using ITC in conjunction with this platform is its label-free nature, avoiding fluorescent or radioactive tags that could alter molecular behavior, and its ability to provide a complete thermodynamic profile of an interaction in a single experiment [3]. When analyzing ITC data, selecting the correct binding model (e.g., one-set-of-sites, two-sets-of-sites, sequential binding) is critical for accurate parameter estimation.
To effectively prevent aggregation, it's helpful to understand its common causes, which are often related to the liposomes' physicochemical properties and their interaction with the environment.
The table below summarizes the primary factors and underlying mechanisms based on current research.
| Factor | Mechanism & Cause of Aggregation | Supporting Evidence from Literature |
|---|---|---|
| Surface Charge | Loss of electrostatic repulsion; neutral or low surface charge allows van der Waals forces to dominate, causing liposomes to adhere. [1] | Cationic surfaces can form a depot via interaction with negatively charged interstitial proteins, implying aggregation can be charge-mediated. [1] |
| Calcium Ions (Ca²⁺) | Divalent cations (e.g., Ca²⁺) can form ionic bridges between anionic liposomes. While DSPC is zwitterionic, its surface is slightly negative, making it susceptible. [2] | Anionic liposomes (e.g., DOCP) aggregate in Ca²⁺ presence. Zwitterionic PC and inverse-PC (CPe) liposomes do not aggregate even at 10 mM Ca²⁺, highlighting role of charge. [2] |
| Membrane Rigidity | Fluid or loosely packed membranes are more prone to fusion and aggregation. High membrane rigidity reduces molecular contact and fusion between bilayers. [3] | Adding cholesterol increases membrane viscosity/packing density, increasing liposome size and potentially enhancing physical stability against deformation/aggregation. [3] |
| Liposome Size & PDI | Larger liposomes and those with high polydispersity (PDI) have higher sedimentation rates and greater interfacial contact area, promoting aggregation. [4] | Liposomes 150-200 nm are more spherical/stable. Microfluidic methods can produce monodisperse populations, minimizing aggregation-prone subsets. [4] [3] |
Here are answers to common specific issues in a question-and-answer format.
Q1: How can I adjust the surface charge to prevent my DSPC liposomes from aggregating in suspension?
Q2: My liposomes are for drug delivery and aggregate in biological fluids. What are my options?
Q3: How does adding cholesterol help with stability, and how much should I use?
Q4: During storage, my liposomes aggregate. What formulation or storage conditions should I check?
This protocol provides a methodology to systematically test the effect of different stabilizers, drawing from the principles in the search results.
1. Preparation of Liposomes with Different Stabilizers
2. Critical Quality Attribute (CQA) Analysis
3. Aggregation Challenge Tests
The following diagram illustrates the logical workflow for this experimental protocol.
The experimental workflow is designed to systematically identify the best stabilizer for your specific application. By comparing the changes in Critical Quality Attributes (CQAs) like size and zeta potential of the test formulations against the control under stress conditions, you can make a data-driven decision on the most effective strategy to prevent DSPC liposome aggregation.
Here are answers to common challenges researchers face, based on recent studies.
| Challenge | Root Cause | Solution & Experimental Guidance | Key References |
|---|
| High Membrane Permeability / Poor Encapsulation Stability | Low lipid packing density and high membrane fluidity, often due to temperature being above the phase transition temperature (Tm) of DSPC. | Formulate and store below Tm: DSPC has a high Tm of ~55°C. At temperatures below this, the bilayer is in a solid-ordered (gel) phase with tighter packing and lower permeability. Add Cholesterol: Incorporate cholesterol (e.g., 30-40 mol%) to condense the bilayer and increase lipid packing density, which reduces permeability. [1] [2] | [2] [3] | | Low Cargo Release / Delivery Efficiency | Excessively rigid and stable bilayer, preventing necessary membrane disruption for endosomal escape or cargo release. | Use Fusogenic Lipids: Blend DSPC with phospholipids like DOPE that promote hexagonal phase formation, enhancing membrane fusion and facilitating endosomal escape. [2] Modulate Cholesterol Type: Consider sterols like β-sitosterol over cholesterol. Evidence shows it can enhance transfection efficiency, potentially by modulating packing for better membrane destabilization. [2] | [2] | | Inconsistent Results Between Batches | Variability in the mechanical properties of the bilayer (e.g., bending rigidity, compressibility) due to slight changes in composition or preparation. | Control Lipid Phase: Ensure the bilayer is in a consistent phase (gel vs. liquid) by strictly controlling temperature. Standardize Composition: Precisely control the molar ratios of all lipid components. Use techniques like flicker noise spectroscopy or Molecular Dynamics (MD) simulations to characterize the bending modulus (κ) and area compressibility modulus (KA) for quality control. [3] | [3] | | Incorporation Issues for Hydrophobic Molecules | The highly ordered, rigid gel phase of a pure DSPC bilayer can hinder the integration of hydrophobic compounds (e.g., drugs, photosensitizers). | Include Cholesterol: Adding cholesterol (e.g., 30%) can increase the mobility and integration speed of hydrophobic molecules into the bilayer by modifying the packing environment. [4] Adjust Lipid Saturation: For less challenging incorporations, using a mono-unsaturated lipid like DOPC instead of DSPC can be an alternative. [2] | [4] |
The following table summarizes quantitative data and composition effects to guide your experimental protocols.
| Parameter | Impact on DSPC Bilayer Permeability | Experimental Notes |
|---|---|---|
| Temperature (vs. Tm) | Permeability is significantly lower in the gel phase (T < Tm). The bilayer is more fluid and "leaky" in the liquid crystalline phase (T > Tm). | DSPC Tm is ~55°C. For low permeability, conduct experiments and storage at least 10-20°C below Tm. [3] |
| Cholesterol Content | Reduces permeability by increasing lipid packing density and membrane thickness. However, it can also inhibit the activity of embedded catalysts or proteins. [1] [5] | Typical effective range is 30-40 mol%. Higher concentrations may overly rigidify the membrane. [2] |
| Phospholipid Saturation | Saturated lipids like DSPC promote tighter packing and lower permeability. Unsaturated lipids (e.g., DOPC) create kinks in chains, increasing free volume and permeability. [1] | DSPC (18:0) is fully saturated. Blending with unsaturated lipids (e.g., DOPC) is a primary method for tuning and increasing permeability. [1] |
| Bending Rigidity (κ) | A higher bending modulus indicates a stiffer, less permeable membrane. | In the gel phase, DSPC has a high κ. This can be measured experimentally via flicker noise spectroscopy or calculated through MD simulations. [3] |
This workflow diagram outlines the key steps for characterizing DSPC-based bilayers, integrating the methodologies mentioned in the troubleshooting guide.
The core principle is that membrane permeability is inversely related to lipid packing density. Tighter packing, achieved using saturated lipids like DSPC below their transition temperature and modulated with cholesterol, creates a more effective barrier [1]. The optimal formulation is a balance between stability and the required functional release.
What is the primary benefit of adding cholesterol to DSPC lamellar phases? The primary benefit is significantly enhanced thermal and structural stability. Cholesterol incorporation prevents the formation of interdigitated gel phases in solvents like propylene glycol (PG) and promotes the formation of stable, liquid-ordered phases in bilayers, which are more resilient at higher temperatures [1] [2].
Why might my DSPC lamellar phases become unstable in propylene glycol (PG) solvents? High concentrations of propylene glycol can associate with the lipid bilayers, leading to the formation of interdigitated phases. These phases are not thermostable and can disrupt the lamellar structure, especially at elevated temperatures (e.g., 65°C) [1].
What is the recommended ratio of cholesterol to DSPC for optimal stabilization? While the optimal ratio can depend on the specific application, an equimolar (1:1) ratio of cholesterol to DSPC has been shown to effectively stabilize lamellar dispersions in propylene glycol concentrations of up to 60% (w/w) [1]. In the context of Lipid Nanoparticles (LNPs), a fixed molar ratio of 10:38.5 (Phospholipid:Cholesterol) is commonly used [3].
What are the common lipid phases in DSPC/cholesterol mixtures, and how do I identify them? Common phases include the liquid-ordered phase (L₀), liquid-disordered phase (Ld), and solid-ordered phase (Lβ'). These phases can coexist in certain mixtures. Identification requires specialized techniques such as fluorescence microscopy, Förster resonance energy transfer (FRET), and X-ray scattering [4] [2].
The diagram below illustrates the LNP formulation workflow and the role of cholesterol in stabilizing the bilayer structure.
LNP Formulation and Stabilization Workflow
The tables below summarize critical quantitative data from recent research to aid in your experimental design.
Table 1: Cholesterol-Stabilized DSPC Lamellar Phases in Propylene Glycol (PG) [1]
| PG Concentration (% w/w) | DSPC alone at 65°C | DSPC:Cholesterol (1:1) at 65°C | Key Observation |
|---|---|---|---|
| 0% to 60% | Lamellar structure lost | Stable lamellar phase | Cholesterol prevents interdigitation |
| >60% | Lamellar structure lost | Lateral phase separation | Stable liposomes form up to 60% PG |
Table 2: Common Ternary Lipid Mixtures and Observed Phases at 23°C [4] [2]
| Lipid Mixture | Low-Tm Lipid | Observed Phases (at 23°C) | Domain Size | Key Analysis Technique |
|---|---|---|---|---|
| DSPC/DOPC/Chol | DOPC | {Lα + Lβ + Lo} coexistence | Macroscopic (visible) | Fluorescence Microscopy (GUVs) |
| DSPC/POPC/Chol | POPC | Ld + Lo coexistence | Nanoscopic (~2-8 nm) | FRET, ESR |
| DSPC/SOPC/Chol | SOPC | Ld + Lo coexistence | Nanoscopic (~2-8 nm) | FRET, ESR |
Table 3: Example LNP Composition for mRNA Delivery [3]
| Lipid Component | Example Molecule | Molar Ratio | Primary Function |
|---|---|---|---|
| Ionizable Lipid | SM-102 | 50% | mRNA encapsulation, endosomal escape |
| Phospholipid | DSPC | 10% | Bilayer structure and stability |
| Sterol | Cholesterol | 38.5% | Modulates fluidity and stability |
| PEG-lipid | DMG-PEG2000 | 1.5% | Steric stabilization, controls size |
A slow or incomplete drug release from DSPC liposomes is a common challenge. The table below outlines the core issues and the primary strategies to address them.
| Problem | Root Cause | Recommended Strategy | Key Tunable Parameters & Expected Outcome |
|---|---|---|---|
| Slow/Incomplete Release at Target Site | High bilayer rigidity of DSPC (Tm ~55°C) hinders drug diffusion [1]. | Stimuli-Responsive Liposomes [2] [1] | pH-Sensitive: Use lipids like CHEMS. Expected: >80% release in acidic pH (e.g., 5.0) vs. <20% at pH 7.4 [1]. |
| The PEG shield can create steric hindrance, preventing membrane fusion and content release [2] [1]. | External Triggering (e.g., Electroporation) [3] | Electroporation: Apply pulses (e.g., 160-250 V). Expected: Significant enhancement in cellular uptake and immediate drug release [3]. | |
| Rapid Clearance by Reticuloendothelial System (RES) | Opsonization and uptake by macrophages in the liver and spleen [4]. | PEGylation (Stealth Liposomes) [2] [4] | PEG Lipid: DSPE-PEG2000. Concentration: 5-10 mol%. Expected: Prolonged circulation half-life (up to 45h in humans) [4]. |
| Insufficient Tumor Accumulation | Lack of specific targeting leads to reliance on passive accumulation (EPR effect) only [1]. | Active Targeting (Ligand Grafting) [2] [1] | Ligands: Antibodies (e.g., anti-HER2), peptides (e.g., RGD). Expected: Increased cellular internalization via receptor-mediated endocytosis [2]. |
The following workflow diagrams illustrate the strategic thought process for selecting an optimization method and the experimental setup for a key technique.
Optimization Strategy Selection Workflow
Diagram Title: Strategy Selection for Drug Release Optimization
After selecting a strategy based on the workflow above, you can implement specific experimental protocols. The following diagram visualizes the setup for enhancing drug release using electroporation.
Experimental Workflow for Electroporation-Mediated Release
Diagram Title: Electroporation-Enhanced Liposomal Uptake Workflow
Protocol 1: Formulating and Testing pH-Sensitive DSPC Liposomes
This protocol is for creating liposomes that release their payload in acidic environments like tumors [1].
Protocol 2: Enhancing Uptake via Electroporation
This protocol uses external electrical pulses to create transient pores in both the cell membrane and the liposomal bilayer, facilitating drug entry [3].
Q1: Does adding PEG to my DSPC liposomes affect drug release? Yes, it can. While PEGylation (using DSPE-PEG2000) is excellent for extending circulation time, the polymer chain can create a steric barrier that slows down drug release at the target site [2] [1]. To overcome this, consider using cleavable PEG links (e.g., pH-sensitive or enzyme-sensitive bonds) that shed the PEG shield upon reaching the target microenvironment, facilitating faster drug release [1].
Q2: What is the "ABC phenomenon" and how can I mitigate it? The Accelerated Blood Clearance (ABC) phenomenon occurs upon repeated injection of PEGylated liposomes. The first dose can trigger the production of anti-PEG IgM antibodies, causing the second dose to be cleared rapidly from the blood [2]. Mitigation strategies are an active area of research and include:
Q3: My actively targeted liposomes accumulate in the tumor but show low efficacy. Why? This is a known challenge. The issue is often related to the cellular trafficking pathway. Ligand-targeted liposomes are typically internalized via endocytosis. If the drug cannot escape the endosome/lysosome, it may be degraded before reaching its cytoplasmic or nuclear target [1]. Solutions include:
Q4: Besides particle size, what other parameters are critical for characterization? For predictable in vivo behavior and drug release, a full physicochemical characterization is essential. Beyond size (aim for 60-150 nm for optimal EPR effect [2]), you must measure:
The core challenge is that high concentrations of propylene glycol (PG) can associate with DSPC bilayers and induce the formation of interdigitated phases, which are not thermally stable and can lead to phase separation [1] [2]. The addition of cholesterol has been demonstrated to counteract this effect.
Key Findings from Research:
The table below summarizes key data on the stabilizing effect of cholesterol on DSPC in glycol solutions.
| Glycol System | Glycol Concentration | DSPC alone | DSPC + Equimolar Cholesterol | Key Characterization Techniques |
|---|---|---|---|---|
| Propylene Glycol (PG) / Water [1] [2] | 0 - 100% (w/w) | Forms interdigitated phases; not thermostable at 65°C | Stable lamellar phases formed up to 60% (w/w) PG; lateral phase separation only above 60% (w/w) PG | X-ray scattering, Neutron scattering |
| Poly(ethylene glycol) (PEG) / Water [3] | 5 - 20% (w/w) | PEG-induced phase separation observed | Phase separation abolished by 25 mol % cholesterol | Fluorescence spectroscopy (Excimer-to-monomer ratio) |
Here is a methodology for preparing and testing stabilized DSPC liposomes in propylene glycol, based on the cited research.
Materials:
Procedure:
Why does propylene glycol cause DSPC phase separation? Propylene glycol is a polar solvent that can associate with the phospholipid headgroups. This association dehydrates the headgroups and alters the packing of the lipid acyl chains, which can drive the bilayer toward an interdigitated phase where the leaflets merge. This interdigitated phase is meta-stable and can lead to broader phase separation and instability, especially at elevated temperatures [1] [2].
Can I use other stabilizers besides cholesterol? While cholesterol is the most directly documented stabilizer for this specific issue, other strategies exist. For instance, PEGylation (incorporating PEG-conjugated lipids) can improve colloidal stability by creating a steric barrier, which can work in conjunction with cholesterol to enhance formulation longevity [6] [5]. The search results indicate that epicholesterol was less effective than cholesterol in preventing PEG-induced phase separation [3].
Are the stabilization methods for PEG-induced phase separation the same? The underlying principle is similar. PEG acts as a dehydrating agent, promoting phase separation, and cholesterol is also effective at counteracting this effect. One study found that including 25 mol % cholesterol abolished PEG-induced phase separation [3].
What is DSPC and why is it important for membrane stability?
How does temperature control affect DSPC membrane stability? Temperature is a critical parameter that directly controls the physical state and stability of DSPC membranes.
The table below summarizes key stability parameters for DSPC from molecular dynamics (MD) simulations and experimental observations:
| Parameter | Value / Observation for DSPC | Method & Context | Significance |
|---|---|---|---|
| Structure Formation | Spherical nanodisc or liposome [1] | CG-MD Simulation (1 μs), MARTINI force field [1] | Confirms suitability for drug carrier design. |
| Radial Distribution (RDF) | Dense structure [1] | CG-MD Simulation [1] | Indicates tight lipid packing and a stable structure. |
| Radius of Gyration (Rg) | Compressed over simulation time (initial 9.6 nm) [1] | CG-MD Simulation [1] | Monitors structural compaction and stable formation. |
| RMSD | Reaches constant value after ~1 ns [1] | CG-MD Simulation [1] | Indicates the structure stabilizes quickly. |
| Ripple Phase Kinetics | Formation/disappearance occurs "one ripple at a time" [2] | Temperature-controlled AFM on supported bilayers [2] | Reveals highly anisotropic nature of phase transition. |
This protocol is adapted from a study investigating ripple phases in supported DSPC bilayers [2].
Sample Preparation:
Instrument Setup:
Experimental Execution:
Data Analysis:
This protocol is based on a simulation study investigating DSPC liposome formation and stability [1].
System Setup:
Simulation Run:
Trajectory Analysis:
| Problem | Possible Cause | Solution / Question to Check |
|---|---|---|
| Unexpected Permeability | Phase transition or domain formation creating defects. | Is your experimental temperature near the Tm of DSPC (~55°C)? Are you using a lipid mixture that could lead to liquid-liquid phase separation? [3] |
| Low Drug Delivery Efficacy | Instability or premature release of the liposome. | Have you considered incorporating PEG-lipids to improve stability and circulation half-life? [1] |
| Heterogeneous Structures | Impurities in lipid sample or incorrect hydration conditions. | Was the lipid sample homogenously distributed in the aqueous solution during initial setup? [1] |
| Instability in Storage | Chemical degradation or physical aggregation over time. | Are the liposomes stored under appropriate conditions (temperature, buffer)? Does your formulation include stabilizing agents like cholesterol? |
The diagram below outlines a general workflow for preparing and analyzing supported lipid bilayers, a common model system for studying membrane properties.
Figure 1: General workflow for preparing and analyzing supported lipid bilayers.
The table below summarizes frequent issues that can affect the consistency of your DSPC liposomes and suggests how to address them.
| Issue | Potential Cause | Troubleshooting Tips |
|---|---|---|
| Inconsistent Size/PDI | Variable mixing dynamics, extrusion parameters, or lipid composition [1]. | Implement strict control and monitoring of process parameters like flow rates, temperature, and pressure [1]. |
| Low Colloidal Stability | Lipid hydrolysis/oxidation, particle fusion/fission, or suboptimal cholesterol content [2] [3]. | Use saturated lipids like DSPC; include cholesterol (e.g., 45 mol%) to enhance membrane rigidity and stability [2] [4] [3]. |
| Variable Drug Loading | Inefficient or inconsistent encapsulation methods [4]. | For hydrophilic actives, adopt active-loading methods like freeze-thawing. Control gradient and pH precisely [4]. |
| High PDI (>0.3) | Inhomogeneous self-assembly or inadequate size-reduction techniques [5] [6]. | Use microfluidics for superior reproducibility. If using sonication, ensure power and time are consistent and that the sample is cooled [6] [7]. |
| Endotoxin Contamination | Use of non-sterile materials or techniques during preparation [5]. | Use sterile, apyrogenic materials and perform tests like the LAL assay to ensure safety for clinical translation [5]. |
Achieving consistency requires a proactive, system-based approach rather than one-off fixes.
1. Adopt a "Quality by Design" (QbD) Approach Instead of testing quality at the end (Quality-by-Testing), integrate it into the development process from the beginning [1]. This involves:
2. Implement Design of Experiments (DoE) The traditional "one-factor-at-a-time" approach is inefficient and can miss interactions between factors. Using a statistical DoE allows you to vary multiple parameters simultaneously in a structured way to understand their individual and combined effects on your liposome's CQAs [1]. This is particularly valuable for complex, multi-step processes like ethanol injection followed by extrusion [1].
The following diagram illustrates the logical workflow for applying the QbD and DoE framework to liposome development.
Rigorous and consistent characterization is non-negotiable for quantifying consistency. Here are standard methodologies.
This is a common and scalable method. The following workflow details the critical steps and parameters to control [1] [7].
Key Parameters to Control [1]:
| Parameter | Recommended Method | Key Specifications & Notes | | :--- | :--- | :--- | | Size & PDI | Dynamic Light Scattering (DLS) [5] [6] | Report Z-average diameter and PDI. Target PDI < 0.3 (ideal: 0.05-0.2) [6]. | | Surface Charge | Zeta Potential Measurement [5] [6] | Indicates colloidal stability. A value > |±30| mV provides good electrostatic stabilization [6]. | | Encapsulation Efficiency (EE%) | HPLC/UV-Vis after Dialysis [4] [7] | Separate unencapsulated drug via dialysis (MWCO: 12-14 kDa); analyze drug content in dissolved liposomes [7]. | | Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) [6] | The "gold standard" for direct visualization of size, structure, and lamellarity, though time-consuming [6]. |
For loading hydrophilic molecules like proteins, passive methods can be inefficient. An active method like freeze-thaw can significantly improve EE% while maintaining a small size [4].
Protocol [4]:
| Question | Answer |
|---|---|
| What is bilayer interdigitation? | A state where lipid acyl chains from opposing monolayers partially or fully penetrate each other, leading to a reduced bilayer thickness and increased area per lipid headgroup [1] [2]. |
| How can I confirm interdigitation has occurred? | Key indicators include: the disappearance of the pre-transition in DSC, an increase in enthalpy change of the main transition, a reduction in bilayer thickness, and a change in membrane permeability [1] [2]. |
| Why is my DSPC bilayer not forming an interdigitated phase? | The concentration of the inducing agent may be below the required threshold. For tetracaine, this is ~21 mmol kg⁻¹ [1]. The sample preparation temperature is also critical and must be controlled [3]. |
| My vesicles are dissolving. What's happening? | At high concentrations, some inducing agents like tetracaine and ethanol can cause a complete vesicle-to-micelle transformation, solubilizing the bilayer [1]. |
| Problem | Possible Cause | Solution |
|---|---|---|
| No interdigitation at expected inducer concentration | Inducer concentration too low; Incorrect lipid phase during preparation. | Accurately increase inducer concentration; Ensure preparation temperature is above the lipid's main transition temperature (Tm) for homogeneous mixing [3]. |
| Unexpected vesicle solubilization | Inducer concentration is too high, surpassing the interdigitation threshold and causing micellization. | Titrate the inducer concentration carefully. For tetracaine, the vesicle-to-micelle transition occurs at higher concentrations than those needed for interdigitation [1]. |
| Inconsistent or heterogeneous interdigitation | Asymmetric lipid distribution between bilayer leaflets; Poor temperature control during vesicle formation. | Use preparation methods that promote symmetric leaflet composition, such as specific thermal quenching protocols during vesicle fusion [3]. Maintain strict temperature control. |
The table below summarizes the concentrations required for interdigitation for different phosphatidylcholines, highlighting the chain length dependence.
| Lipid | Acyl Chain Length | Tetracaine HCL for Interdigitation (mmol kg⁻¹) | Reference |
|---|---|---|---|
| DMPC | 14:0 | 6 | [1] |
| DPPC | 16:0 | 21 | [1] |
| DSPC | 18:0 | 10 | [1] |
This protocol uses Differential Scanning Calorimetry (DSC) to detect interdigitation through characteristic changes in phase transition thermograms [1].
This advanced protocol provides molecular-level insights into interdigitated structures, even at cryogenic temperatures [2].
The following diagrams illustrate the core concepts and experimental pathways for studying DSPC interdigitation.
Hopefully, this technical support resource provides a solid foundation for your work with DSPC bilayers. The key to success lies in precise control over inducer concentration and sample temperature throughout your experimental workflow.
Centrifugation conditions depend heavily on the specific characteristics of your liposome preparation. The table below outlines the key factors that prevent a one-size-fits-all answer.
| Factor | Impact on Centrifugation | Relation to DSPC |
|---|---|---|
| Liposome Size & Lamellarity | Determines the sedimentation rate. Smaller vesicles (SUVs) require higher centrifugal forces and longer times than larger vesicles (LUVs, MLVs) [1]. | DSPC can be used to form liposomes of various sizes (SUVs, LUVs, MLVs), so the intended size must be defined [1]. |
| Bilayer Rigidity | Affects the liposome's resistance to deformation and fusion under high g-force. A more rigid bilayer can withstand higher forces [1]. | DSPC has a high main phase transition temperature (Tm ~55°C). At temperatures below its Tm, the bilayer is in a rigid gel phase, making it more stable during centrifugation [1]. |
| Formulation Composition | The presence of additives like cholesterol can significantly alter membrane fluidity and stability [1]. | If your DSPC formulation includes cholesterol, the membrane properties will change, indirectly affecting how it behaves during centrifugation. |
Instead of a fixed protocol, the most reliable approach is a systematic experimental optimization. The following workflow, based on the principles of liposome behavior, can guide you.
Here is a detailed guide for the "Initial Test Run" and "Optimize Parameters" steps in the diagram:
If optimizing centrifugation proves challenging, other powerful techniques can be used for liposome separation and analysis:
Q1: What are the primary factors affecting DSPC membrane integrity? The integrity of DSPC membranes is influenced by its saturated lipid structure, which provides high stability and a high phase transition temperature [1]. Key challenges include physical instability (like fusion and aggregation), chemical degradation (such as lipid hydrolysis), and unintended drug leakage [2] [1]. Incorporating cholesterol is a common strategy to modify membrane fluidity and packing, thereby enhancing stability [3].
Q2: How does DSPC compare to other lipids in terms of stability? Molecular dynamics simulations show that the stability of a liposome is highly dependent on the type of phospholipid used. The following table summarizes a comparative simulation study.
| Lipid Type | Molecular Structure | Observed Structure (in simulation) | Relative Stability | Key Characteristics |
|---|---|---|---|---|
| DSPC | Cylindrical geometry, small head group [1] | Spherical nanodisc [1] | High (but lower than DPSM in simulation) [1] | Forms perfectly spherical structures; high transition temperature [1]. |
| DPSM (Sphingomyelin) | Conical geometry, larger head group [1] | Micelle-like nanodisc [1] | Higher (in simulation) [1] | Different geometric structure influences self-assembly and energy interactions [1]. |
Q3: What strategies can enhance the stability and circulation time of DSPC liposomes? A primary method is surface modification with polyethylene glycol (PEG), creating "Stealth" liposomes [2]. PEGylation forms a protective hydrophilic layer that reduces recognition and clearance by the body's immune system, significantly prolonging circulation time [2]. Furthermore, formulating DSPC with other lipids like DOPC and Cholesterol in specific ratios can create more robust membrane systems with defined phase behavior, which can help resist destabilization [3].
Q4: How can I experimentally monitor DSPC liposome stability and drug release? You can employ several established methodologies. Texture analysis and rheology can assess the mechanical strength of liposomal formulations, especially when incorporated into hydrogels [4]. Drug release analysis using models like Korsmeyer-Peppas can determine the release mechanism [4]. Fluorescence techniques (e.g., FRET) and confocal microscopy are excellent for visualizing phase behavior and integrity in giant unilamellar vesicles [3].
| Problem | Possible Cause | Solution & Recommended Protocol |
|---|
| Rapid Drug Leakage | Compromised membrane integrity or poor encapsulation. | 1. Verify Lipid Composition: Use saturated lipids like DSPC and incorporate cholesterol (e.g., 30-40 mol%) to tighten the bilayer [1] [3]. 2. PEGylation: Anchor PEG-lipid conjugates (e.g., DSPE-PEG) during synthesis to create a steric barrier and enhance stability [2]. | | Short Circulation Time | Rapid clearance by the Mononuclear Phagocyte System (MPS). | 1. Create Stealth Liposomes: Use the PEGylation protocol above to minimize immune recognition [2]. 2. Control Size & Surface: Use extrusion or sonication to prepare liposomes between 60-150 nm for optimal passive targeting via the EPR effect [2]. | | Liposome Aggregation | Instability in the colloidal suspension. | 1. Optimize Surface Charge: Modulate zeta potential by incorporating charged lipids to create electrostatic repulsion. 2. Include Stabilizers: Add antioxidants or cryoprotectants to the formulation if storing lyophilized samples. | | Inconsistent Results between Batches | Variability in self-assembly or lipid composition. | 1. Standardize Hydration Protocol: Ensure consistent temperature (above DSPC's phase transition Tm of ~55°C), buffer ionic strength, and agitation during formation [1]. 2. Characterize Systematically: Use DLS for size/zeta potential and HPLC to confirm lipid ratios for every batch [2]. |
To visualize the core concepts and experimental pathways, the following diagrams summarize the key workflows.
Diagram 1: A troubleshooting workflow for common DSPC liposome integrity issues.
Diagram 2: A standardized protocol for preparing stable DSPC-based stealth liposomes.
The table below summarizes the core differences between DSPC and DPPC, which stem from their distinct hydrocarbon chain lengths.
| Property | Distearoylphosphatidylcholine (DSPC) | Dipalmitoylphosphatidylcholine (DPPC) |
|---|---|---|
| Acyl Chain Length | 18 carbon atoms (C18:0) [1] | 16 carbon atoms (C16:0) [2] |
| Main Phase Transition Temperature (Tm) | ~58°C [2] | ~41°C [2] |
| Molecular Formula | C44H88NO8P [1] | Information not in search results |
| Molar Mass | 790.161 g·mol⁻¹ [1] | Information not in search results |
| Van der Waals Forces | Greater [3] | Weaker [3] |
| Bilayer Packing/Stability | Higher chain ordering and denser packing; forms thicker bilayers [4] | Less ordered and more fluid bilayers at physiological temperatures [4] |
| Impact of Ca2+ | Splits main transition peak at lower concentrations (10 mM) [5] | Requires higher Ca2+ concentrations (≥10 mM) to alter thermogram [5] |
The fundamental biophysical differences translate into distinct functional behaviors in model membranes and drug delivery systems.
Here are methodologies and findings from key experiments that highlight the differences between these phospholipids.
This experiment demonstrates the different effects of Ca2+ on the thermotropic properties of DSPC and DPPC liposomes [5].
This protocol examines how a sterol derivative interacts with and fluidizes the phospholipid bilayers [3].
This method is used to create model membranes for studying domain formation and leaflet asymmetry using Atomic Force Microscopy (AFM) [6] [7].
The following diagram outlines a logical approach to selecting between DSPC and DPPC for your application:
The table below summarizes the key techniques used to characterize and validate DSPC lipid bilayers, highlighting their respective strengths and limitations.
| Technique | Key Measured Parameters | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| Atomic Force Microscopy (AFM) [1] [2] | Bilayer thickness (depth), surface topography, domain formation, mechanical properties (rupture force). | Provides nanoscale resolution of surface topology and mechanical properties; can be used under physiological conditions. | Requires a solid support (e.g., mica), which can influence bilayer properties; contact mode can potentially deform soft samples. |
| Force Spectroscopy [1] | Rupture (break-through) force, bilayer depth. | Directly measures the mechanical strength and depth of the bilayer at the molecular level. | Typically used in conjunction with AFM; requires a stable, defect-free bilayer for consistent results. |
| Fluorescence Microscopy [2] | Phase separation, domain dynamics, lipid diffusion (via FRAP). | Excellent for visualizing large-scale phase separation and dynamics in real-time. | Requires the use of fluorescent probes, which may perturb the membrane; resolution is limited by the diffraction of light. |
| Cryo-Electron Microscopy (Cryo-EM) [3] | Bilayer thickness, phase state (Ld vs. Lo), nanoscopic domain identification. | Can visualize nanoscopic domains (5-10 nm) in hydrated, near-native states without labels. | Requires sophisticated equipment and image processing; significant noise in data can complicate analysis. |
| Machine Learning (ML) on Cryo-EM Data [3] | Automated phase identification, domain-size distribution, number of domains, phase-area fractions. | High accuracy (>90%) in identifying bilayer phases by leveraging thickness and molecular density differences. | A relatively new approach; requires training datasets, which can be generated from MD simulations. |
| Molecular Dynamics (MD) Simulations [4] [3] | Area per lipid, bilayer thickness, lipid diffusion, phase behavior. | Provides atomic-level insights into dynamics and properties not easily accessible by experiments. | Computational cost can be high; results are dependent on the force field parameters used. |
| Proton NMR [5] | Molecular composition of the bilayer shell. | Directly quantifies the final chemical composition of the formed bilayer or monolayer. | Typically used for analyzing microbubble shells; may require specific sample preparation. |
Here are the detailed methodologies for some of the key techniques cited in the comparison guide.
This protocol, adapted from a study on DOPC and DPPC bilayers, can be applied to DSPC with adjustments for its higher phase transition temperature (~55°C) [1] [2].
This advanced protocol uses cryo-EM and machine learning to distinguish between liquid-ordered (Lo) and liquid-disordered (Ld) phases in DSPC-containing vesicles [3].
This computational protocol demonstrates how to simulate the spontaneous formation of a DSPC bilayer from a random mixture [4].
gmx insert-molecules, 128 DSPC molecules are randomly placed in a simulation box.The following diagrams outline the logical workflow for selecting a validation method and the key steps in the vesicle fusion protocol.
Diagram 1: This decision tree helps in selecting the most appropriate validation technique based on the specific experimental goal, required resolution, and sample preparation method.
Diagram 2: This workflow outlines the key experimental steps for forming a supported DSPC lipid bilayer on a mica surface using the vesicle fusion method, followed by validation with Atomic Force Microscopy (AFM).
Recent studies highlight several critical points for researchers working with DSPC bilayers:
| Lipid System Composition | Comparative Context & Key Metrics | Experimental Model & Key Findings |
|---|
| DSPC/Cholesterol [1] | vs. DOPC, DOPE, β-sitosterol • mRNA encapsulation, protein expression, immunogenicity (IgG levels) | Model: HEK293 cells, murine Finding: Highest in vivo luciferase expression; immunogenicity profile different from protein expression levels [1]. | | DSPC/Cholesterol [2] | vs. DPPC/Cholesterol • Nanomechanical stability (Breakthrough force) | Model: AFM force spectroscopy Finding: Cholesterol (10-40 mol%) decreases mechanical stability of gel-phase DSPC & DPPC bilayers [2]. | | DSPC-based sHDL [3] | vs. DMPC, DPPC, POPC-based sHDL • Pharmacokinetics (AUC, Half-life), Cholesterol Efflux, LCAT Activation | Model: Rats Finding: DSPC & DPPC sHDL showed longer circulation times; DMPC & POPC showed better LCAT activation in vitro [3]. | | DSPC/DSPGOG [4] | vs. PEGylated/Lyso-PC TSL • Serum stability (Content retention), Content release rate | Model: Thermosensitive liposomes (TSL) in vitro Finding: DSPGOG-containing TSL showed improved stability in serum at 37°C with a fast release rate [4]. | | DSPC [5] | vs. DPSM (sphingomyelin) • Structural formation, Molecular stability (energy) | Model: Coarse-grained molecular dynamics simulation Finding: DSPC formed a perfectly spherical structure; DPSM liposome was more stable in energy analysis [5]. |
The data in the table is derived from several sophisticated methodologies. Here are the detailed protocols for two critical assays:
This method directly measures the mechanical strength of lipid bilayers, which is crucial for applications like liposomal drug carriers [2].
This workflow is fundamental for screening LNP formulations for mRNA delivery, as referenced in the 2025 study [1].
| Property | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | HSPC (Hydrogenated Soy Phosphatidylcholine) |
|---|---|---|
| Chemical Definition | Synthetic, single-component lipid with two identical saturated C18 (stearoyl) chains [1] | A natural, multi-component mixture derived from soy lecithin, containing primarily saturated phosphatidylcholines (e.g., palmitoyl, stearoyl) [2] |
Transition Temperature (Tm) |
~55°C [1] | ~52-53°C [2] |
| Membrane Rigidity | Higher | High (slightly lower than DSPC) |
| Key Performance Differentiator | Superior membrane stability and drug retention due to higher Tm and homogeneous structure. |
Excellent stability; a well-characterized, commercially viable alternative to DSPC. |
| Ideal For | Formulations requiring maximal drug retention and long-term stability in circulation (e.g., Doxil [3]). | Robust, stable liposomes where a proven, cost-effective lipid excipient is needed. |
The choice between DSPC and HSPC is not just about intrinsic properties, but how they interact with other components, most importantly cholesterol.
Cholesterol is a key regulator of membrane properties in both DSPC and HSPC liposomes. Its incorporation (typically at 30-50 mol%) significantly modulates the bilayer [4] [3]:
Tm of DSPC, combined with cholesterol, creates a highly ordered and rigid liquid-ordered (Lo) phase that is very effective at retaining drugs during storage and systemic circulation [4] [3].Tm of 55°C, its phase transition can be tuned. The first TSLs used a blend of DPPC (Tm ~41°C) and DSPC to achieve a transition window ideal for mild hyperthermia (40-45°C) [1]. HSPC, with its own Tm around 52-53°C, can also be used in TSL formulations, but the specific transition temperature profile will differ from a pure DSPC-based system [1].The following diagram illustrates the typical workflow for developing and evaluating a stable liposomal formulation.
To objectively compare DSPC and HSPC, researchers typically employ the following methodologies:
Differential Scanning Calorimetry (DSC)
Tm), enthalpy (ΔH), and broadness of the transition.Tm [1].Membrane Fluidity & Ordering
SCD) from Molecular Dynamics (MD) Simulations: All-atom or coarse-grained MD simulations can calculate the SCD parameter, which quantifies the degree of order of the phospholipid acyl chains. Values closer to -0.5 indicate high order (gel phase), while values near 0 indicate high disorder (fluid phase). DSPC would be expected to show higher SCD values than HSPC at the same temperature [3].Drug Release and Retention Kinetics
For your research, the decision pathway is clear: if your goal is to push the boundaries of drug retention and circulation time, DSPC is the ideal candidate for systematic investigation. If you are developing a robust, commercially viable formulation where proven performance is key, HSPC remains an excellent and reliable choice.
The tables below summarize key physical and compositional differences between DSPC and other major phospholipids, which determine their suitability for various applications like drug delivery.
Table 1: Structural and Hydration Properties
| Lipid | Lamellar Phase Stability & Hydration Properties | Characteristic Bilayer Thickness (in gel state) | Key Interactions |
|---|---|---|---|
| DSPC | Forms stable lamellar phases; hydration is a balance between repulsive hydration pressure and attractive van der Waals pressure [1]. | ~5.5 nm (estimated from similar lipids) [2] [3]. | Hydrophobic effect and van der Waals forces stabilize the bilayer [4]. |
| Phosphatidylethanolamine (PE) | Forms less hydrated, more adherent bilayers; can transition to non-lamellar (hexagonal) phases under physiological conditions [1] [3]. | Generally thinner than PC bilayers due to stronger interbilayer attraction [1]. | Strong, short-range attractive interaction, likely from hydrogen-bonded water between apposing bilayers [1]. |
| Phosphatidylcholine (PC) | A broad class; forms lamellar phases in water over a wide temperature range. DSPC is a specific, saturated PC with a high phase transition temperature [1] [5]. | Varies by chain length and saturation. Dipalmitoylphosphatidylcholine (DPPC) is ~4.6 nm [3]. | Balance of van der Waals, repulsive hydration, and entropic (steric) pressures [1]. |
Table 2: Composition, Stability, and Drug Delivery Utility
| Lipid | Response to Additives | Role in Cell Biology & Disease | Suitability as a Drug Delivery Vehicle |
|---|---|---|---|
| DSPC | Cholesterol stabilizes lamellar phases in propylene glycol, preventing interdigitation [6] [7]. Polyols (e.g., PG, BG) can induce interdigitation, reducing bilayer thickness [2]. | Not specifically highlighted in results. | Excellent for stable, controlled-release formulations, especially when combined with cholesterol in non-aqueous solvents [6] [8]. |
| Sphingomyelin (SM) | Cholesterol has a high affinity for SM, forming liquid-ordered (Lo) phase domains. Ceramide can compete with cholesterol and induce solid-ordered (So) phases [9]. | Major component of the plasma membrane; ceramide generation from SM is key in apoptosis signaling [9]. | Its role in forming specific membrane domains (lipid rafts) is more relevant for targeting than for passive vesicle stability. |
| Phosphatidylserine (PS) | Carries a net negative charge at physiological pH, which can be used to modulate surface charge of liposomes [4] [8]. | Concentrated in the inner leaflet of the plasma membrane; exposure to the outer surface is a signal for apoptosis [4]. | Its negative charge is useful for designing liposomes with specific surface properties and for potential targeting [8]. |
The comparative data is derived from robust experimental techniques. Here are the methodologies for key experiments cited.
Dmax) and membrane flexibility in a model-free manner [2].T_c) [2].Dmax, suggesting interdigitation. T_c increased upon polyol addition [2].To better visualize the core concepts and experimental processes, the following diagrams are provided.
This diagram illustrates how the molecular shape of phospholipids dictates their self-assembly into a lamellar bilayer structure, which is fundamental to their differing properties.
This flowchart outlines a generalized experimental protocol for preparing and analyzing liposomal lamellar phases, as used in the cited studies.
The table below compares the core characteristics of the most relevant methods for investigating nanocarrier drug release, based on recent scientific literature.
| Method | Key Principle | Discriminative Power | Reproducibility | Best Use Case for Lipid Nanocarriers |
|---|---|---|---|---|
| Franz Diffusion Cell [1] | Diffusion of drug from donor to acceptor compartment through a synthetic membrane. | High (can differentiate various nanocarrier types) [1] | Highest among methods studied [1] | Ideal for testing semisolid formulations and studying skin permeation. [1] |
| Dialysis Bag [1] [2] | Nanocarriers are placed in a dialysis sack immersed in release medium; drug diffuses through membrane. | Good (generally discriminative for different nanocarriers) [1] | Good, but lower than Franz cells [1] | A commonly used method for nanoparticulate systems; requires careful membrane selection. [2] |
| Side-Bi-Side Chamber [2] | Also a dialysis technique, but with compartments separated by a flat membrane. | Varies with experimental conditions [2] | Good [2] | Useful for studying release under specific, controlled concentration gradients. [2] |
| In Situ Method [1] | Measures drug concentration in a continuous flow-through system without physical separation. | Low (may be insufficiently discriminative) [1] | Data not fully compared | A simple, fast method for initial screening, but may not reflect formulation differences well. [1] |
Here are the standardized methodologies for the key techniques, which you can adapt for your specific DSPC nanocarrier formulation.
The "best" method is not universal and depends on the goals of your study. The following factors are critical for obtaining reliable and meaningful data:
To visualize how these factors integrate into an experimental workflow, the following diagram outlines the key decision points.
For your comparison guide targeting DSPC nanocarriers, here are the key takeaways: